Product packaging for Methimazole(Cat. No.:CAS No. 60-56-0)

Methimazole

カタログ番号: B1676384
CAS番号: 60-56-0
分子量: 114.17 g/mol
InChIキー: PMRYVIKBURPHAH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Methimazole, also known as thiamazole, is a synthetic thioamide and antithyroid agent with the molecular formula C4H6N2S and a molecular weight of 114.17 g/mol . It is a critical tool in biochemical research, primarily employed to study hyperthyroidism and related thyroid disorders. Its principal mechanism of action involves the potent inhibition of the enzyme thyroid peroxidase (TPO) . TPO is essential for the iodination of tyrosine residues on thyroglobulin and the subsequent coupling of these iodotyrosines to form the thyroid hormones thyroxine (T4) and triiodothyronine (T3). By competitively inhibiting this enzyme, this compound effectively reduces the synthesis of new thyroid hormones, making it invaluable for investigating thyroid hormone regulation and creating experimental models of hypothyroidism . Beyond its well-established role in hormone synthesis, research indicates this compound may have extrathyroidal effects, including potential immunomodulatory properties, such as reducing levels of specific immune molecules in autoimmune thyroid disease contexts . Pharmacokinetic studies are facilitated by its excellent oral bioavailability (80-95%), low protein binding, and a volume of distribution of approximately 0.4 L/kg . It is rapidly absorbed, reaching peak plasma concentrations within 1-2 hours, and undergoes extensive hepatic metabolism via cytochrome P450 enzymes before being eliminated primarily through the kidneys . Researchers should note that in vivo studies have associated this compound with oxidative stress and hepatic damage, events not observed in hypothyroidism itself, highlighting the importance of careful experimental design . A key consideration during research is the dose-dependent risk of agranulocytosis, a rare but serious adverse effect, with significantly higher odds observed at doses ≥30 mg/day . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption. Handle with care in accordance with safe laboratory practices.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6N2S B1676384 Methimazole CAS No. 60-56-0

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

3-methyl-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2S/c1-6-3-2-5-4(6)7/h2-3H,1H3,(H,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMRYVIKBURPHAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CNC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2S
Record name methimazole
Source Wikipedia
URL https://en.wikipedia.org/wiki/Methimazole
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4020820
Record name Methimazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4020820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Methimazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014901
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

280 °C WITH SOME DECOMP
Record name METHIMAZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3361
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Freely soluble, Soluble in alcohol, chloroform. Sparingly soluble in ether, petroleum ether., 1 G SOL IN ABOUT 125 ML ETHER, ABOUT 4.5 ML CHLOROFORM, ABOUT 5 ML WATER, 5 ML ALCOHOL, SOL IN PYRIDINE, Slightly soluble in benzene., 1.13e+01 g/L
Record name Methimazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00763
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name METHIMAZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3361
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Methimazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014901
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

LEAFLETS FROM ALCOHOL, WHITE TO PALE BUFF, CRYSTALLINE SUBSTANCE; STARCH-LIKE IN APPEARANCE & TO TOUCH

CAS No.

60-56-0
Record name Methimazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methimazole [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060560
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methimazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00763
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name methimazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757111
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methimazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38608
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2H-Imidazole-2-thione, 1,3-dihydro-1-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methimazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4020820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thiamazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.439
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHIMAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/554Z48XN5E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name METHIMAZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3361
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Methimazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014901
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

143-146 °C, 146-148 °C, 146 °C
Record name Methimazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00763
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name METHIMAZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3361
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Methimazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014901
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Methimazole's Mechanism of Action on Thyroid Peroxidase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methimazole is a thionamide antithyroid agent pivotal in the management of hyperthyroidism.[1][2] Its therapeutic effect is primarily achieved by inhibiting the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3).[2][3] This inhibition targets thyroid peroxidase (TPO), a heme-containing enzyme anchored in the apical membrane of thyroid follicular cells. TPO is the central catalyst for two critical steps in thyroid hormonogenesis: the oxidation of iodide (I⁻) and the subsequent iodination of tyrosine residues within the thyroglobulin protein, followed by the coupling of these iodotyrosine residues to form T4 and T3.[4][5] this compound disrupts this intricate process, thereby reducing the output of thyroid hormones from the gland.[6] This guide provides a detailed examination of the biochemical mechanisms, kinetics, and experimental methodologies related to this compound's action on TPO.

Core Inhibitory Mechanism: Suicide Inactivation

The primary mechanism by which this compound inhibits TPO is not through simple competitive binding but via a process known as "suicide inactivation." In this mechanism, the drug itself acts as a substrate for the enzyme it is targeting. TPO, in the presence of its co-substrate hydrogen peroxide (H₂O₂), oxidizes its heme prosthetic group to a highly reactive intermediate state (often referred to as Compound I or TPOox).[7]

This oxidized enzyme can then follow one of two pathways:

  • The Hormonogenic Pathway: TPOox oxidizes iodide ions (I⁻) to an active iodine species (I⁺ or E-I), which then iodinates tyrosine residues on thyroglobulin.

  • The Inactivation Pathway: TPOox oxidizes the this compound molecule.[8] This oxidation, likely an S-oxygenation of the thione moiety, generates a reactive sulfinic acid intermediate.[8] This reactive species then forms a covalent bond with the heme group of TPO, leading to the enzyme's irreversible inactivation.[7][8]

By serving as an alternative substrate, this compound effectively diverts the oxidative capacity of TPO away from iodide and thyroglobulin, thereby halting hormone synthesis.[1][8] Because this process results in the enzyme's permanent inactivation, this compound is classified as a suicide inhibitor.

G cluster_TPO_Cycle TPO Catalytic Cycle TPO TPO (Resting Enzyme) TPOox TPO-Compound I (Oxidized Enzyme) TPO->TPOox Oxidation H2O2 H₂O₂ H2O2->TPOox Iox Oxidized Iodine (E-I) TPOox->Iox Iodide Oxidation MMIox Oxidized MMI (e.g., Sulfinic Acid) TPOox->MMIox MMI acts as competing substrate Iodide Iodide (I⁻) Iodide->Iox Iox->TPO Regeneration iTg Iodinated Tg (MIT, DIT) Iox->iTg Iodination Tg Thyroglobulin (Tg) Tg->iTg iTg->TPO Hormones T3 / T4 iTg->Hormones Coupling Hormones->TPO MMI This compound MMI->MMIox TPO-mediated Oxidation TPO_inactive Irreversibly Inactivated TPO MMIox->TPO_inactive Covalent Binding to Heme Group G start TPO + MMI + Iodide condition [Iodide] / [MMI] Ratio start->condition high_ratio High Ratio condition->high_ratio  > High low_ratio Low Ratio condition->low_ratio  < Low reversible Reversible Inhibition (Transient) Extensive MMI Oxidation high_ratio->reversible irreversible Irreversible Inhibition (Suicide Inactivation) Direct TPO Inactivation low_ratio->irreversible G cluster_prep Preparation cluster_assay Assay Workflow cluster_analysis Data Analysis P1 Prepare Thyroid Microsomes (TPO Source) A1 Dispense Microsomes into 384-well Plate P1->A1 P2 Prepare Serial Dilutions of this compound A2 Add this compound Dilutions & Pre-incubate P2->A2 P3 Prepare Substrates (AUR, H₂O₂) A3 Initiate Reaction: Add AUR + H₂O₂ P3->A3 A1->A2 A2->A3 A4 Incubate (e.g., 30 min @ 37°C) A3->A4 A5 Read Fluorescence (Ex/Em ~568/581 nm) A4->A5 D1 Normalize Data to Controls A5->D1 D2 Plot Dose-Response Curve D1->D2 D3 Calculate IC50 Value D2->D3

References

Methimazole: A Comprehensive Technical Guide on its Chemical Properties and Molecular Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methimazole is a crucial thioureylene antithyroid agent widely employed in the clinical management of hyperthyroidism. Its therapeutic efficacy is intrinsically linked to its distinct chemical properties and molecular structure, which dictate its mechanism of action. This technical guide provides an in-depth exploration of the chemical and structural characteristics of this compound, offering a valuable resource for researchers, scientists, and professionals engaged in drug development. This document summarizes key quantitative data, details relevant experimental methodologies, and presents visual representations of its primary signaling pathway and illustrative experimental workflows.

Chemical Properties of this compound

This compound, known by its IUPAC name 1-methyl-1,3-dihydro-2H-imidazole-2-thione, is a white to pale buff crystalline powder.[1] It possesses a five-membered imidazole ring, which distinguishes it chemically from the thiouracil series of antithyroid drugs that have a six-membered ring.[2][3]

Quantitative Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior in biological systems and for the development of pharmaceutical formulations.

PropertyValueReferences
IUPAC Name 1-methyl-1,3-dihydro-2H-imidazole-2-thione[1][4]
Chemical Formula C₄H₆N₂S[4][5]
Molecular Weight 114.17 g/mol [4][5]
Melting Point 143-148 °C[1]
Boiling Point 280 °C (with some decomposition)[1]
Solubility Freely soluble in water and alcohol; soluble in chloroform; sparingly soluble in ether and petroleum ether.[4][4]
pKa Not explicitly found in search results.
LogP -0.3[4]

Molecular Structure of this compound

The molecular structure of this compound is fundamental to its biological activity. It exists in a dynamic equilibrium between two tautomeric forms: the thione and the thiol forms. However, spectroscopic and crystallographic evidence suggests that the thione form is predominant.

Tautomerism and Functional Groups

This compound exhibits thione-thiol tautomerism, a key feature of its chemical reactivity. The principal functional groups are the imidazole ring, a methyl group attached to one of the nitrogen atoms, and a thione (C=S) group. The presence of the thione group is critical for its antithyroid activity.

Crystallographic Structure and Bond Parameters

X-ray crystallography studies have provided precise information on the three-dimensional structure of this compound, confirming the planar nature of the imidazole ring. These studies have also elucidated the specific bond lengths and angles within the molecule, which are crucial for computational modeling and understanding its interaction with its biological target.

A study on a this compound-related compound, 1-methyl-(2-methylthio)-1H-imidazole iodide, provides insights into the bond lengths within the core structure. For instance, the disulfide bond length in a related dimer was found to be 2.0926(8) Å.[4] Another computational study using DFT calculated the bond length of N4-C8 to be 1.4547 Å.[2]

Experimental Protocols

The characterization of this compound's chemical and structural properties relies on a variety of established experimental techniques. This section outlines the general methodologies for key analyses.

Determination of Physicochemical Properties

Melting Point Determination: The melting point of this compound can be determined using a standard capillary melting point apparatus. A small, finely powdered sample of the crystalline solid is packed into a capillary tube, which is then heated in a controlled manner. The temperature range over which the substance melts is recorded as the melting point.

Solubility Assessment: A kinetic solubility assay can be employed. This typically involves preparing a stock solution of this compound in a solvent like DMSO. Aliquots of this stock solution are then added to an aqueous buffer (e.g., phosphate-buffered saline) in a microtiter plate. The mixture is incubated, and the solubility can be determined by measuring the light scattering using a nephelometer or by quantifying the dissolved compound concentration via UV spectrophotometry after filtration.[6]

Spectroscopic Analysis

UV-Visible Spectroscopy: UV-Visible spectrophotometry is used for the quantitative analysis of this compound. A standard solution of this compound is prepared in a suitable solvent (e.g., water or methanol-water mixture). The solution is then scanned over a wavelength range of 200-400 nm to determine the wavelength of maximum absorbance (λmax), which for this compound is approximately 252 nm.[7] A calibration curve can be generated by measuring the absorbance of a series of solutions of known concentrations to quantify this compound in unknown samples.[7][8][9]

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the functional groups present in the this compound molecule. A sample of this compound is prepared, typically as a KBr pellet or using an ATR (Attenuated Total Reflectance) accessory. The sample is then exposed to infrared radiation, and the resulting spectrum shows absorption bands corresponding to the vibrational frequencies of its chemical bonds, providing a unique "fingerprint" of the molecule.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure of this compound. A sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆), and the NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the peaks in the ¹H NMR spectrum reveal the number and connectivity of protons, while the ¹³C NMR spectrum indicates the different carbon environments within the molecule.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of this compound in its crystalline state. A suitable single crystal of this compound is grown and mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected. The intensities and positions of the diffracted X-rays are used to calculate the electron density map of the molecule, from which the atomic positions, bond lengths, and bond angles can be determined with high precision.[11]

Thyroid Peroxidase (TPO) Inhibition Assay

The primary mechanism of action of this compound is the inhibition of thyroid peroxidase (TPO). An in vitro assay to measure this inhibition is crucial for studying its activity. A common method is the Amplex UltraRed (AUR) assay.

Protocol Outline:

  • Preparation of Reagents: Prepare rat thyroid microsomes (as a source of TPO), Amplex UltraRed reagent, and hydrogen peroxide (H₂O₂).

  • Assay Setup: In a 96- or 384-well plate, incubate the thyroid microsomes with various concentrations of this compound.

  • Reaction Initiation: Add the AUR reagent and H₂O₂ to initiate the enzymatic reaction. TPO catalyzes the H₂O₂-mediated oxidation of AUR to the fluorescent product, resorufin.

  • Detection: Measure the fluorescence intensity using a plate reader. The degree of inhibition by this compound is determined by the reduction in fluorescence compared to a control without the inhibitor.[5][12][13][14]

Molecular Mechanism and Signaling Pathways

This compound exerts its therapeutic effect primarily by inhibiting the synthesis of thyroid hormones, thyroxine (T₄) and triiodothyronine (T₃).

Inhibition of Thyroid Peroxidase

The central mechanism of this compound is the inhibition of TPO, a key enzyme in thyroid hormone synthesis. TPO catalyzes the iodination of tyrosine residues on the thyroglobulin protein and the subsequent coupling of these iodotyrosines to form T₄ and T₃. This compound acts as a substrate for TPO, thereby competitively inhibiting the iodination of thyroglobulin.[15]

TPO_Inhibition cluster_thyroid_follicular_cell Thyroid Follicular Cell Iodide Iodide (I⁻) Iodine Iodine (I₂) Iodide->Iodine Oxidation MIT_DIT Monoiodotyrosine (MIT) Diiodotyrosine (DIT) Iodine->MIT_DIT Iodination Thyroglobulin Tyrosine residues on Thyroglobulin Thyroglobulin->MIT_DIT T3_T4 Thyroid Hormones (T₃, T₄) MIT_DIT->T3_T4 Coupling TPO Thyroid Peroxidase (TPO) This compound This compound This compound->TPO Inhibits

Caption: Inhibition of Thyroid Hormone Synthesis by this compound.

Immunomodulatory Effects

Beyond its direct effects on thyroid hormone synthesis, this compound has been shown to possess immunomodulatory properties. Studies have indicated that this compound can inhibit the interferon-gamma (IFN-γ)-induced Janus kinase (JAK)/STAT signaling pathway in thyroid cells.[11][16] This is achieved, in part, by scavenging hydrogen peroxide, which is involved in the phosphorylation and activation of STAT1. This action may contribute to the therapeutic benefit in autoimmune thyroid diseases like Graves' disease.

JAK_STAT_Inhibition cluster_cell_signaling IFN-γ Signaling in Thyroid Cell IFN_gamma IFN-γ IFN_receptor IFN-γ Receptor IFN_gamma->IFN_receptor JAK JAK IFN_receptor->JAK Activates STAT1 STAT1 JAK->STAT1 Phosphorylates H2O2 H₂O₂ JAK->H2O2 Generates pSTAT1 p-STAT1 STAT1->pSTAT1 Gene_expression Pro-inflammatory Gene Expression pSTAT1->Gene_expression Promotes H2O2->STAT1 Promotes Phosphorylation This compound This compound This compound->H2O2 Scavenges

Caption: Immunomodulatory Effect of this compound on the JAK/STAT Pathway.

Illustrative Experimental Workflow

The following diagram outlines a general workflow for the comprehensive analysis of this compound's properties and activity.

Experimental_Workflow cluster_workflow Comprehensive Analysis of this compound start This compound Sample physicochem Physicochemical Characterization (Melting Point, Solubility) start->physicochem spectroscopy Spectroscopic Analysis (UV-Vis, IR, NMR) start->spectroscopy crystallography X-ray Crystallography start->crystallography in_vitro_assay In Vitro TPO Inhibition Assay start->in_vitro_assay cell_based_assay Cell-based Signaling Assay (e.g., JAK/STAT) start->cell_based_assay structure_elucidation Molecular Structure Elucidation physicochem->structure_elucidation spectroscopy->structure_elucidation crystallography->structure_elucidation data_analysis Data Analysis and Interpretation structure_elucidation->data_analysis activity_assessment Biological Activity Assessment in_vitro_assay->activity_assessment cell_based_assay->activity_assessment activity_assessment->data_analysis report Technical Report / Whitepaper data_analysis->report

Caption: General Experimental Workflow for this compound Analysis.

Conclusion

This technical guide has provided a detailed overview of the chemical properties and molecular structure of this compound, supported by experimental methodologies and visual representations of its mechanism of action. A thorough understanding of these fundamental characteristics is paramount for the continued development and optimization of thionamide-based therapies for hyperthyroidism and for advancing research into its broader pharmacological effects. The presented data and protocols offer a solid foundation for scientists and researchers in the pharmaceutical field.

References

In Vitro Effects of Methimazole on Thyroid Follicular Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methimazole (MMI), a principal thionamide antithyroid drug, is a cornerstone in the management of hyperthyroidism, particularly Graves' disease. Its primary mechanism of action is the inhibition of thyroid hormone synthesis. However, a growing body of in vitro research reveals a more complex and multifaceted interaction of this compound with thyroid follicular cells, extending beyond its well-established effects on thyroid peroxidase. This technical guide provides a comprehensive overview of the in vitro effects of this compound, detailing its impact on cellular signaling, gene expression, and physiological processes. The information is presented through structured data tables, detailed experimental protocols, and explanatory diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Core Mechanism of Action: Inhibition of Thyroid Peroxidase

This compound's primary therapeutic effect is achieved by targeting thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones.[1][2][3] MMI inhibits the TPO-catalyzed iodination of tyrosine residues on thyroglobulin and the coupling of these iodotyrosines to form thyroxine (T4) and triiodothyronine (T3).[1][2][3] This action effectively reduces the production of new thyroid hormones.[1][2] It is important to note that this compound does not inactivate existing, stored thyroid hormones.[2][4]

Experimental Protocol: In Vitro Thyroid Peroxidase Inhibition Assay

This protocol outlines a method to assess the inhibitory effect of this compound on TPO activity in a cell-free system using thyroid gland microsomes.

Objective: To determine the in vitro potency of this compound in inhibiting thyroid peroxidase activity.

Materials:

  • Rat thyroid gland microsomes[5]

  • This compound (MMI)[5]

  • Propylthiouracil (PTU) as a positive control[5]

  • Iodide solution (e.g., potassium iodide)

  • Hydrogen peroxide (H₂O₂)[6]

  • Guaiacol or other suitable chromogenic substrate

  • Phosphate buffer (pH 7.4)

  • Spectrophotometer

Procedure:

  • Microsome Preparation: Isolate thyroid gland microsomes from untreated rats as previously described.[5] Determine the protein concentration of the microsomal preparation using a suitable protein assay.[5]

  • Reaction Mixture Preparation: In a microplate, prepare reaction mixtures containing phosphate buffer, iodide solution, and the chromogenic substrate.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction wells. Include a vehicle control (no MMI) and a positive control (PTU).

  • Enzyme Addition: Add a standardized amount of thyroid gland microsomes to each well to initiate the reaction.

  • Initiation of Reaction: Start the enzymatic reaction by adding a solution of H₂O₂.[6]

  • Measurement: Immediately begin monitoring the change in absorbance at the appropriate wavelength for the chosen chromogenic substrate using a spectrophotometer. Record readings at regular intervals for a defined period.

  • Data Analysis: Calculate the rate of reaction for each concentration of this compound. Determine the IC₅₀ value (the concentration of MMI that inhibits TPO activity by 50%) by plotting the reaction rate against the logarithm of the MMI concentration.

Immunomodulatory and Antioxidant Effects

Beyond its primary antithyroid function, this compound exhibits significant immunomodulatory and antioxidant properties in vitro, which may contribute to its therapeutic efficacy in autoimmune thyroid disorders like Graves' disease.[7][8][9]

Inhibition of the Interferon-gamma (IFN-γ) Signaling Pathway

This compound has been shown to inhibit the IFN-γ signaling pathway in thyroid cells.[7][10] This is achieved by modulating the function of the transcription factor STAT1 (signal transducer and activator of transcription 1).[7][9] MMI inhibits the transcription of the intercellular adhesion molecule-1 (ICAM-1) gene, which is involved in the immune response.[1][7]

Scavenging of Reactive Oxygen Species (ROS)

A key aspect of this compound's antioxidant activity is its ability to scavenge hydrogen peroxide (H₂O₂).[6][7] H₂O₂ is a crucial component in the synthesis of thyroid hormones but can also induce oxidative stress.[6] this compound rapidly eliminates H₂O₂ produced in thyroid cells, for instance, upon treatment with IFN-γ.[7][10] This scavenging action inhibits the H₂O₂-mediated phosphorylation of STAT1, further contributing to the suppression of the IFN-γ signaling pathway.[7][9] MMI facilitates the transfer of electrons from NADPH to H₂O₂, mimicking the function of antioxidant enzymes like peroxiredoxin and glutathione peroxidase.[4][7]

Experimental Workflow: Investigating MMI's Antioxidant and Immunomodulatory Effects

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays FRTL5 FRTL-5 Thyroid Cells IFNgamma IFN-γ Treatment FRTL5->IFNgamma Stimulation MMI This compound (MMI) Treatment IFNgamma->MMI Co-treatment H2O2_assay H₂O₂ Measurement MMI->H2O2_assay STAT1_phos STAT1 Phosphorylation Analysis (Western Blot) MMI->STAT1_phos ICAM1_exp ICAM-1 Gene Expression (qPCR) MMI->ICAM1_exp

Caption: Experimental workflow to assess the antioxidant and immunomodulatory effects of this compound on FRTL-5 thyroid cells.

Effects on Gene Expression

This compound influences the expression of several genes in thyroid follicular cells, which are summarized in the table below.

GeneCell LineMMI ConcentrationEffect on ExpressionReference
ICAM-1 FRTL-5Not specifiedInhibition of transcription[1][7]
MHC Class I FRTL-55 mMDecrease in RNA levels and promoter activity[11][12]
MHC Class II FRTL-50.5 mM (C10 derivative)Reduction of IFN-γ-induced expression[11][12]
Thyroglobulin (Tg) Human thyroid cells, FRTL-51-10,000 µMDose-dependent increase in mRNA and protein concentration[13]
Thyroid Peroxidase (TPO) Human thyroid cells, FRTL-5Not specifiedIncrease in mRNA concentration[13][14]
Sodium-Iodide Symporter (NIS) FRTL-55 mMNo significant effect on gene expression[15]
Iodotyrosine deiodinase 1 (Dehal1) Not specifiedNot specifiedSuppression of TSH, insulin, and serum-induced expression[16]

Impact on Cellular Proliferation and Viability

The effect of this compound on thyroid follicular cell proliferation is complex and appears to be method-dependent.

  • Inhibition of Proliferation: Studies using flow cytometric analysis of cell cycle kinetics in FRTL-5 cells have shown that this compound inhibits cell proliferation by inducing an S-phase arrest.[17][18] This leads to a decrease in the proportion of cells in the G0/G1 and G2/M phases.[17]

  • Contradictory Findings: Earlier studies that relied on tritiated thymidine uptake assays suggested either no effect or a stimulatory effect of MMI on thyroid cell proliferation.[17] However, the accumulation of cells in the S-phase without a corresponding increase in cell number points towards a cell cycle arrest rather than stimulated proliferation.[17]

  • Apoptosis: In an in vivo model of this compound-induced hyperplastic goiter, the withdrawal of the drug led to a regression of the goiter, which involved an inhibition of cell proliferation and a subsequent increase in apoptosis.[19] High doses of MMI can also induce oxidative stress, leading to cellular damage and potentially apoptosis.[6]

Signaling Pathway: this compound-Induced S-Phase Arrest

G MMI This compound (MMI) CellCycle Cell Cycle Progression MMI->CellCycle Inhibits S_Phase S-Phase Proliferation Cell Proliferation CellCycle->Proliferation

References

A Technical Guide to the Pharmacokinetics and Biotransformation of Methimazole in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetics and biotransformation of methimazole in key preclinical models. The following sections detail the absorption, distribution, metabolism, and excretion (ADME) of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of metabolic pathways and experimental workflows.

Pharmacokinetics of this compound

This compound is readily absorbed orally in preclinical species, with its disposition influenced by the route of administration and the specific animal model.[1] The following tables summarize key pharmacokinetic parameters of this compound in rats and cats, providing a comparative view of its behavior in these commonly used preclinical species.

Table 1: Pharmacokinetic Parameters of this compound in Rats
Administration RouteDoseCmaxTmax (hours)AUCt½ (hours)Reference
Oral10 mg/kg5.4 ± 0.6 µg/mL0.518.2 ± 2.1 µg·h/mL3.2 ± 0.4[2]
Intravenous5 mg/kg--12.5 ± 1.5 µg·h/mL2.9 ± 0.3[2]

Data are presented as mean ± standard deviation.

Table 2: Pharmacokinetic Parameters of this compound in Cats
Administration RouteDoseCmax (ng/mL)Tmax (hours)AUC (ng·h/mL)t½ (hours)Bioavailability (%)Reference
Oral (from Carbimazole)5 mg355 ± 1132.1 ± 1.631,866 ± 4395.1 ± 1.2-[3]
Transdermal10 mg108 ± 255.2 ± 1.12,544 ± 21613.0 ± 3.048[3]
Oral5 mg-< 1.5-3.1293[4][5]
Intravenous5 mg-----[6]

Data are presented as mean ± standard deviation. Note that carbimazole is a prodrug that is rapidly converted to this compound in vivo.

Biotransformation of this compound

This compound undergoes extensive hepatic metabolism, primarily mediated by the Cytochrome P450 (CYP450) and Flavin-Containing Monooxygenase (FMO) enzyme systems.[1][7] The biotransformation of this compound leads to the formation of several metabolites, some of which may contribute to its therapeutic or toxic effects.

The metabolic pathway of this compound involves several key steps, including oxidation and conjugation. One of the initial metabolites identified is 3-methyl-2-thiohydantoin, which may possess some antithyroid activity.[1] Other notable metabolites that have been investigated, particularly in the context of hepatotoxicity, include glyoxal and N-methylthiourea.[1][8] The formation of reactive sulfenic and sulfinic acid derivatives is also proposed, potentially arising from direct oxidation by FMO or further metabolism of N-methylthiourea.[1] In rats, glucuronidation has been identified as a major metabolic pathway.[2]

Below is a diagram illustrating the putative metabolic pathway of this compound.

Methimazole_Metabolism Putative Metabolic Pathway of this compound This compound This compound Reactive Intermediates Reactive Intermediates This compound->Reactive Intermediates FMO, CYP450 This compound Glucuronide This compound Glucuronide This compound->this compound Glucuronide N-Methylthiourea N-Methylthiourea Reactive Intermediates->N-Methylthiourea Hydrolysis Glyoxal Glyoxal Reactive Intermediates->Glyoxal Oxidative Stress 3-Methyl-2-thiohydantoin 3-Methyl-2-thiohydantoin Reactive Intermediates->3-Methyl-2-thiohydantoin Sulfenic/Sulfinic Acids Sulfenic/Sulfinic Acids N-Methylthiourea->Sulfenic/Sulfinic Acids Oxidation (FMO) Hepatotoxicity Hepatotoxicity N-Methylthiourea->Hepatotoxicity Cellular Injury Cellular Injury Glyoxal->Cellular Injury Urinary Excretion Urinary Excretion Sulfenic/Sulfinic Acids->Urinary Excretion This compound Glucuronide->Urinary Excretion

A putative metabolic pathway for this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the study of this compound pharmacokinetics.

Animal Studies
  • Animal Model: Male Sprague-Dawley rats.[2]

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water.

  • Dosing:

    • Oral: this compound administered by gavage at a dose of 10 mg/kg.[2]

    • Intravenous: this compound administered as a bolus injection into the tail vein at a dose of 5 mg/kg.[2]

  • Sample Collection: Blood samples were collected from the jugular vein at predetermined time points post-dosing.

  • Sample Processing: Plasma was separated by centrifugation and stored at -20°C until analysis.

  • Animal Model: Healthy domestic cats.[3]

  • Housing: Housed individually with access to food, water, and litter trays.

  • Dosing:

    • Oral: 5 mg of carbimazole (a prodrug of this compound) was administered orally.[3]

    • Transdermal: A novel lipophilic formulation of this compound was applied to the inner pinna at a dose of 10 mg.[3]

  • Sample Collection: Blood samples were collected via a jugular catheter at various time points.[3]

  • Sample Processing: Serum was separated and stored frozen until analysis.[3]

Analytical Methodology: HPLC-UV

A common method for the quantification of this compound in biological matrices is High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chromatographic Conditions for Plasma/Serum Analysis:

    • Column: A reverse-phase C18 column (e.g., 150 mm x 4.0 mm, 5 µm particle size) is typically used.[9]

    • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., pH 6.86) in a ratio of approximately 25:75 (v/v).[9]

    • Flow Rate: A flow rate of 1.0 mL/min is commonly employed.

    • Detection: UV detection at a wavelength corresponding to the maximum absorbance of this compound, which is around 252-254 nm.[9][10]

  • Sample Preparation:

    • Protein Precipitation: An organic solvent such as acetonitrile or methanol is added to the plasma or serum sample to precipitate proteins.

    • Centrifugation: The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

    • Injection: The supernatant is collected and injected into the HPLC system.

  • Quantification: A calibration curve is generated using standards of known this compound concentrations in the same biological matrix. The concentration of this compound in the unknown samples is then determined by comparing their peak areas to the calibration curve.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for in vivo pharmacokinetic studies and the logical relationship of the key components in this compound's metabolic fate.

in_vivo_pk_workflow In Vivo Pharmacokinetic Study Workflow cluster_animal_phase Animal Phase cluster_sample_processing Sample Processing cluster_analytical_phase Analytical Phase cluster_data_analysis Data Analysis Animal Model Selection (e.g., Rat, Cat) Animal Model Selection (e.g., Rat, Cat) Dose Administration (Oral/IV/Transdermal) Dose Administration (Oral/IV/Transdermal) Animal Model Selection (e.g., Rat, Cat)->Dose Administration (Oral/IV/Transdermal) Blood Sample Collection (Serial Sampling) Blood Sample Collection (Serial Sampling) Dose Administration (Oral/IV/Transdermal)->Blood Sample Collection (Serial Sampling) Plasma/Serum Separation (Centrifugation) Plasma/Serum Separation (Centrifugation) Blood Sample Collection (Serial Sampling)->Plasma/Serum Separation (Centrifugation) Sample Storage (-20°C or -80°C) Sample Storage (-20°C or -80°C) Plasma/Serum Separation (Centrifugation)->Sample Storage (-20°C or -80°C) Sample Preparation (e.g., Protein Precipitation) Sample Preparation (e.g., Protein Precipitation) Sample Storage (-20°C or -80°C)->Sample Preparation (e.g., Protein Precipitation) HPLC-UV Analysis HPLC-UV Analysis Sample Preparation (e.g., Protein Precipitation)->HPLC-UV Analysis Data Acquisition Data Acquisition HPLC-UV Analysis->Data Acquisition Pharmacokinetic Modeling Pharmacokinetic Modeling Data Acquisition->Pharmacokinetic Modeling Calculation of PK Parameters (Cmax, Tmax, AUC, t½) Calculation of PK Parameters (Cmax, Tmax, AUC, t½) Pharmacokinetic Modeling->Calculation of PK Parameters (Cmax, Tmax, AUC, t½) Report Generation Report Generation Calculation of PK Parameters (Cmax, Tmax, AUC, t½)->Report Generation

A typical workflow for an in vivo pharmacokinetic study.

logical_relationship Logical Relationship of this compound's Metabolic Fate cluster_enzymes Key Metabolic Enzymes cluster_metabolites Resulting Metabolites Administered this compound Administered this compound Absorption Absorption Administered this compound->Absorption Distribution Distribution Absorption->Distribution Metabolism (Liver) Metabolism (Liver) Distribution->Metabolism (Liver) Excretion (Urine) Excretion (Urine) Distribution->Excretion (Urine) Unchanged Drug Metabolism (Liver)->Excretion (Urine) CYP450 CYP450 Metabolism (Liver)->CYP450 FMO FMO Metabolism (Liver)->FMO 3-Methyl-2-thiohydantoin 3-Methyl-2-thiohydantoin Metabolism (Liver)->3-Methyl-2-thiohydantoin Glyoxal Glyoxal Metabolism (Liver)->Glyoxal N-Methylthiourea N-Methylthiourea Metabolism (Liver)->N-Methylthiourea

Logical relationship of this compound's metabolic fate.

References

Methimazole's Inhibitory Role in Thyroid Hormone Synthesis and Secretion: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methimazole is a thionamide antithyroid agent that serves as a cornerstone in the management of hyperthyroidism, particularly in conditions such as Graves' disease and toxic multinodular goiter.[1] Its therapeutic efficacy is primarily attributed to its ability to inhibit the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3).[1] This technical guide provides an in-depth analysis of the core mechanisms of this compound's inhibitory action, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Thyroid Peroxidase

The principal mechanism of action of this compound is the potent inhibition of thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones.[1] TPO catalyzes the oxidation of iodide and the subsequent iodination of tyrosine residues on thyroglobulin, the precursor protein for thyroid hormones.[1] this compound effectively blocks these critical steps, thereby reducing the production of T4 and T3.[1]

This compound's interaction with TPO is complex, with evidence suggesting it can act as a competitive substrate, becoming iodinated itself and thus diverting iodine away from thyroglobulin.[2] Another proposed mechanism involves the sulfur moiety of this compound interacting with the iron atom at the center of TPO's heme molecule, which inhibits its catalytic activity.[2] It is important to note that this compound does not inhibit the release of pre-existing, stored thyroid hormones, which is why the clinical effects of the drug may take several weeks to manifest.[1]

Quantitative Data on this compound's Inhibitory Effects

The inhibitory potency of this compound on TPO and its clinical effects on thyroid hormone levels have been quantified in various studies. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibition of Thyroid Peroxidase (TPO) by this compound

Assay TypeIC50 Value (µM)Source
Amplex UltraRed (AUR) TPO Assay0.11Paul et al., 2014[3]
High-Throughput AUR TPO Assay0.025Paul et al., 2014[4]

Table 2: Clinical Effects of this compound on Thyroid Hormone Levels (Meta-analysis data)

HormoneWeighted Mean Difference (WMD) vs. Propylthiouracil (PTU)95% Confidence Interval (CI)P-valueSource
T3-1.321-2.271 to -0.3720.006He et al., 2021[5][6]
T4-37.311-61.012 to -13.6100.002He et al., 2021[5][6]
FT3-1.388-2.543 to -0.2330.019He et al., 2021[5][6]
FT4-3.613-5.972 to -1.2550.003He et al., 2021[5][6]

Experimental Protocols

In Vitro Thyroid Peroxidase (TPO) Inhibition Assay (Amplex UltraRed Method)

This protocol is adapted from the methods described by Paul et al. (2014) and a standardized operating procedure for the AUR-TPO assay.[3][7]

Objective: To determine the in vitro inhibitory effect of this compound on TPO activity.

Materials:

  • Rat thyroid microsomes (as a source of TPO)

  • Amplex™ UltraRed (AUR) reagent

  • Hydrogen peroxide (H2O2)

  • Potassium phosphate buffer (200 mM)

  • This compound (or other test compounds)

  • 96-well microplates

  • Microplate reader with fluorescence detection (excitation/emission ~544/590 nm)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the AUR reagent in potassium phosphate buffer to the desired concentration (e.g., 25 µM).

    • Prepare a solution of H2O2 in potassium phosphate buffer (e.g., 300 µM).

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • 75 µL of AUR reagent solution.

      • 10-15 µL of microsomal protein suspension (to a final concentration of ~12.5 µM).

      • A series of concentrations of this compound (or test compound). A vehicle control (e.g., DMSO) should also be included.

  • Initiation of Reaction:

    • Add 25 µL of H2O2 solution to each well to initiate the enzymatic reaction.

    • The final volume in each well should be consistent (e.g., 200 µL).

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 30 minutes in the microplate reader.[3]

    • Measure the fluorescence at an excitation wavelength of approximately 544 nm and an emission wavelength of approximately 590 nm.[3]

  • Data Analysis:

    • The percentage of TPO inhibition is calculated relative to the vehicle control.

    • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

Thyroid Hormone Synthesis and this compound Inhibition

The following diagram illustrates the key steps in thyroid hormone synthesis within a thyroid follicular cell and the point of inhibition by this compound.

Thyroid_Hormone_Synthesis cluster_blood Bloodstream cluster_cell Thyroid Follicular Cell cluster_lumen Follicular Lumen Iodide_blood Iodide (I-) NIS Na+/I- Symporter (NIS) Iodide_blood->NIS Uptake Iodide_cell Iodide (I-) NIS->Iodide_cell TPO Thyroid Peroxidase (TPO) Iodide_cell->TPO Iodine Iodine (I2) TPO->Iodine Oxidation H2O2 H2O2 H2O2->TPO Iodination Iodination Iodine->Iodination Thyroglobulin Thyroglobulin (Tg) Thyroglobulin->Iodination MIT_DIT MIT & DIT on Tg Coupling Coupling MIT_DIT->Coupling T3_T4 T3 & T4 on Tg Iodination->MIT_DIT Organification Coupling->T3_T4 Coupling Reaction This compound This compound This compound->TPO Inhibits

Caption: this compound inhibits Thyroid Peroxidase (TPO), blocking iodine oxidation and organification.

Experimental Workflow for AUR-TPO Inhibition Assay

This diagram outlines the sequential steps involved in performing the Amplex UltraRed-based TPO inhibition assay.

TPO_Assay_Workflow start Start prep_reagents Prepare Reagents (AUR, H2O2, Buffers) start->prep_reagents prep_microsomes Prepare Thyroid Microsomes (TPO Source) start->prep_microsomes prep_this compound Prepare this compound Dilutions start->prep_this compound plate_setup Set up 96-well Plate (Add Microsomes, AUR, this compound) prep_reagents->plate_setup prep_microsomes->plate_setup prep_this compound->plate_setup initiate_reaction Initiate Reaction (Add H2O2) plate_setup->initiate_reaction incubate Incubate at 37°C for 30 min initiate_reaction->incubate measure_fluorescence Measure Fluorescence (Ex: 544nm, Em: 590nm) incubate->measure_fluorescence analyze_data Data Analysis (Calculate % Inhibition, IC50) measure_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for the in vitro Amplex UltraRed TPO inhibition assay.

Immunomodulatory Signaling Pathway of this compound

Beyond its direct effects on TPO, this compound also exhibits immunomodulatory properties, particularly relevant in the context of Graves' disease, an autoimmune condition. It has been shown to interfere with the interferon-gamma (IFN-γ) signaling pathway.[8]

Immunomodulatory_Pathway IFN_gamma Interferon-gamma (IFN-γ) IFN_receptor IFN-γ Receptor IFN_gamma->IFN_receptor JAK_STAT JAK/STAT Pathway IFN_receptor->JAK_STAT H2O2_production Increased H2O2 Production JAK_STAT->H2O2_production STAT1_phos STAT1 Phosphorylation JAK_STAT->STAT1_phos H2O2_production->STAT1_phos ICAM1_transcription ICAM-1 Gene Transcription STAT1_phos->ICAM1_transcription Immune_response Enhanced Immune Response (in Graves' Disease) ICAM1_transcription->Immune_response This compound This compound This compound->H2O2_production Scavenges H2O2 This compound->STAT1_phos Inhibits

Caption: this compound's immunomodulatory effect on the IFN-γ signaling pathway.

Conclusion

This compound's primary role in the treatment of hyperthyroidism is the direct inhibition of thyroid peroxidase, which curtails the synthesis of thyroid hormones. Quantitative in vitro data robustly support its high potency in this regard. Furthermore, its clinical efficacy is demonstrated by significant reductions in circulating levels of T3 and T4. Beyond this primary mechanism, this compound possesses immunomodulatory effects that may contribute to its therapeutic benefit in autoimmune thyroid disorders like Graves' disease. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive technical overview for professionals in the fields of endocrine research and drug development.

References

Historical development of methimazole as a therapeutic antithyroid agent.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Historical Development of Methimazole as a Therapeutic Antithyroid Agent

Introduction

This compound (brand name Tapazole), a thionamide medication, represents a cornerstone in the management of hyperthyroidism.[1][2] Since its introduction, it has become a primary oral therapy for conditions such as Graves' disease and toxic multinodular goiter, particularly when surgery or radioactive iodine therapy is not suitable.[1][3] This technical guide provides a comprehensive overview of the historical development of this compound, detailing its discovery, synthesis, mechanism of action, and the evolution of its clinical application. The content is tailored for researchers, scientists, and drug development professionals, offering in-depth experimental details and quantitative data.

Discovery and Early Development

The journey of antithyroid drugs began in the early 1940s, leading to the development of less toxic alternatives to initial compounds.[4] this compound (1-methyl-2-mercaptoimidazole) was first introduced as a potent antithyroid agent in 1949.[3][5][6]

In a landmark paper published in June 1949, Stanley and Astwood described this compound as a "highly effective antithyroid compound in man."[7] Their initial studies demonstrated that doses as low as 0.5 mg could markedly inhibit the thyroid gland's uptake of radioactive iodine, with a 5 mg dose causing complete inhibition for 24 hours.[7] Following these findings, this compound was approved for medical use in the United States in 1950 and marketed under the brand name Tapazole by the U.S. Food and Drug Administration (FDA).[1][8]

Early clinical experiences published in 1950 further established its use. Beierwaltes reported that a 40 mg daily dose led to a rapid return to a normal basal metabolic rate in most patients, while Reveno and Rosenbaum suggested an optimal dose of 2 to 5 mg every eight hours, with both studies noting a lack of toxic reactions at the time.[7]

Synthesis of this compound

The chemical synthesis of this compound (C₄H₆N₂S) can be achieved through several routes.[1] Below are detailed protocols for established methods.

Experimental Protocol 1: Synthesis from Aminoacetic Aldehyde Diethylacetal

This classic method involves the reaction of aminoacetic aldehyde diethylacetal with methylisothiocyanate, followed by acid-catalyzed hydrolysis and cyclization.

  • Step 1: Formation of the Urea Derivative: Aminoacetic aldehyde diethylacetal is reacted with methylisothiocyanate. This reaction forms the intermediate N-(2,2-diethoxyethyl)-N'-methylthiourea.

  • Step 2: Hydrolysis and Cyclization: The resulting disubstituted urea derivative is treated with a solution of sulfuric acid. This step hydrolyzes the acetal group and simultaneously triggers a cyclization reaction.

  • Step 3: Purification: The resulting solid, this compound, is dissolved in purified water. The pH is adjusted to 1, and the solution is cooled to induce crystallization. The purified product is then obtained by vacuum drying.[9]

Experimental Protocol 2: Synthesis from Methylamino Acetaldehyde Diethyl Acetal and Potassium Thiocyanate

This protocol provides a scalable method for producing this compound.

  • Step 1: Initial Reaction: 410 kg of methylamino acetaldehyde diethyl acetal, 270 kg of potassium thiocyanate, and 500 kg of purified water are added to a reactor and stirred at room temperature until fully dissolved.

  • Step 2: Acidification: 1000 kg of 1mol/L dilute hydrochloric acid is added dropwise to the mixture, maintaining the reaction temperature at approximately 30°C.

  • Step 3: Isolation of Crude Product: After the reaction is complete, water is removed by reduced-pressure distillation. The resulting solid is dissolved in ethyl acetate, and any undissolved substances are filtered out. The ethyl acetate is then removed via reduced-pressure distillation to yield the crude product.[9]

  • Step 4: Recrystallization: The crude solid is dissolved in purified water, the pH is adjusted to 1, and the solution is cooled to crystallize the final product. After vacuum drying, this method yields approximately 150 kg of this compound with a purity greater than 99%.[9]

Diagram: General Synthesis Workflow for this compound

G cluster_start Starting Materials cluster_process Reaction & Purification cluster_end Final Product Start1 Methylamino Acetaldehyde (Diethyl or Ethylene Acetal) Condensation Condensation Reaction (Acid Catalyst) Start1->Condensation Start2 Thiocyanate Source (e.g., KSCN, NH4SCN) Start2->Condensation Hydrolysis Hydrolysis & Cyclization Condensation->Hydrolysis Forms Intermediate Extraction Extraction with Organic Solvent Hydrolysis->Extraction Crude Product Purification Recrystallization & Drying Extraction->Purification EndProduct This compound Purification->EndProduct

Caption: A simplified workflow for the chemical synthesis of this compound.

Pharmacology and Mechanism of Action

This compound's therapeutic effect stems from its ability to inhibit the synthesis of thyroid hormones.[1][10] It does not inactivate already circulating thyroxine (T4) and triiodothyronine (T3).[10][11]

Inhibition of Thyroid Peroxidase (TPO)

The primary mechanism of action is the potent inhibition of thyroid peroxidase (TPO), a key enzyme in thyroid hormone synthesis.[1][10][11] this compound achieves this by:

  • Blocking Iodide Oxidation: It prevents the TPO-catalyzed oxidation of iodide (I⁻) to iodine (I₂), a critical initial step.[10][11]

  • Inhibiting Organification: It interferes with the incorporation of iodine into tyrosine residues on the thyroglobulin protein.[10][12]

  • Preventing Coupling: It inhibits the coupling of iodotyrosine residues (monoiodotyrosine and diiodotyrosine) to form T3 and T4.[1][11]

The exact molecular interaction is thought to involve this compound acting as a competitive substrate for TPO, thereby becoming iodinated itself, or its sulfur moiety interacting directly with the iron atom at the center of TPO's heme group.[3]

Immunomodulatory and Antioxidant Effects

Beyond TPO inhibition, this compound exhibits other relevant activities. It has been shown to have immunomodulatory effects by inhibiting the transcription of the intercellular adhesion molecule-1 (ICAM-1) gene, which is involved in the immune response.[10] Additionally, it possesses antioxidant properties by eliminating H₂O₂ in thyroid cells.[10]

Diagram: this compound's Mechanism of Action

G cluster_thyroid_cell Thyroid Follicular Cell Iodide Iodide (I⁻) TPO Thyroid Peroxidase (TPO) Iodide->TPO Oxidation Iodine Iodine (I₂) MIT_DIT MIT & DIT on TG Iodine->MIT_DIT Organification TG Thyroglobulin (TG) -Tyrosine TG->MIT_DIT MIT_DIT->TPO Coupling T3_T4 T3 & T4 on TG Secretion Secreted T3 & T4 T3_T4->Secretion Proteolysis TPO->Iodine TPO->T3_T4 MMI This compound MMI->TPO Inhibits

Caption: Inhibition of thyroid hormone synthesis by this compound.

Pharmacokinetics

This compound is characterized by rapid absorption and concentration in the thyroid gland. Its pharmacokinetic profile shows minimal interindividual variations, though impairment in hepatic function can prolong its elimination half-life.[13]

Table 1: Pharmacokinetic Properties of this compound

ParameterValue / DescriptionReference(s)
Absorption Rapidly absorbed after oral administration.[11]
Bioavailability High, with a mean of 93%.[13]
Time to Peak Plasma 1 to 2 hours.[1]
Distribution Concentrates in the thyroid gland; minimal protein binding (<10%).[1][11]
Metabolism Hepatic, primarily via CYP1A2 and CYP2C9 enzymes.[1]
Elimination Half-Life Approximately 4 to 6 hours.[1][11][13]
Excretion Primarily renal; 10-15% excreted unchanged in urine.[1][11]

Clinical Efficacy and Safety Profile

Clinical trials and long-term studies have established this compound's efficacy in managing hyperthyroidism, alongside a well-defined safety profile.

Clinical Efficacy and Dosage

This compound is effective for treating Graves' disease and toxic multinodular goiter and is used to stabilize patients before surgery or radioactive iodine therapy.[1][5] Long-term treatment has been shown to be both safe and effective in preventing relapse.[1]

Table 2: Summary of Clinical Efficacy and Dosing

Study / FindingResult / DosageReference(s)
Initial Clinical Use Optimum dose estimated at 40 mg/day or 2-5 mg every 8 hours.[7]
Standard Starting Dose 10–30 mg/day, given as a single oral dose.[5]
Severe Thyrotoxicosis Doses up to 120 mg/day may be used.[5]
Graves' Disease Remission Continuous therapy for 5 years led to an 84% remission rate.[1]
Comparative Efficacy More effective at achieving euthyroid state after 12 weeks than propylthiouracil (PTU).[14]
Adverse Effects

While generally well-tolerated, this compound can cause adverse effects, which are often dose-dependent.[1][2] The most serious risks are agranulocytosis and hepatotoxicity, which are rare but potentially fatal.[1]

Table 3: Adverse Effects Associated with this compound

TypeAdverse EffectIncidence / DescriptionReference(s)
Common Rash, itchingThe most common side effect, occurring in ~6% of patients.[1][2][15]
Nausea, vomiting, upset stomachTypically mild and transient; can be mitigated by taking with food.[1][15]
Joint pain (Arthralgia)A recognized common side effect.[1][15]
Hair loss, change in tasteLess frequent but reported side effects.[15][16]
Serious (Rare) AgranulocytosisSevere drop in white blood cells. Occurs in 0.2% to 0.5% of patients. Potentially life-threatening.[1][2]
Hepatotoxicity (Liver Injury)Can lead to severe liver damage or acute liver failure. The FDA has issued a black box warning for this risk.[1][15]
VasculitisInflammation of blood vessels.[11][12]
HypothyroidismCan occur due to over-suppression of thyroid hormone production; requires dose adjustment.[1]

A comprehensive analysis of the FDA Adverse Event Reporting System found the median onset time for this compound-related adverse events was 27 days.[17]

Conclusion

From its discovery in 1949 to its current status as a first-line therapy, this compound has had a profound impact on the management of hyperthyroidism. Its development was driven by the need for effective and less toxic antithyroid agents. A deep understanding of its synthesis, potent TPO-inhibiting mechanism, and well-defined clinical profile has solidified its essential role in endocrinology. Ongoing pharmacovigilance continues to refine its safety profile, ensuring its continued effective use for patients worldwide.

References

Impact of methimazole on iodine uptake and organification in thyroid tissue.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methimazole (MMI) is a cornerstone in the management of hyperthyroidism, exerting its therapeutic effect by directly interfering with the synthesis of thyroid hormones.[1] This technical guide provides an in-depth analysis of the impact of this compound on the two critical steps in thyroid hormone biosynthesis: iodine uptake and organification. We will explore the molecular mechanisms, present quantitative data from key studies, detail relevant experimental protocols, and visualize the involved pathways.

Core Mechanism of Action: Inhibition of Thyroid Peroxidase

This compound's primary mechanism of action is the potent and irreversible inhibition of thyroid peroxidase (TPO), a key enzyme in thyroid hormone synthesis.[1][2] TPO is responsible for two crucial steps: the oxidation of iodide (I⁻) to a more reactive iodine species and the subsequent incorporation of this iodine into tyrosine residues on the thyroglobulin (Tg) protein, a process known as organification.[2][3] By blocking TPO, this compound effectively halts the organification of iodine, thereby reducing the production of the thyroid hormones thyroxine (T4) and triiodothyronine (T3).[1][4] this compound may act as a competitive substrate for TPO, becoming iodinated itself and thus diverting iodine away from thyroglobulin.[4] Another proposed mechanism suggests that the sulfur moiety of this compound interacts with the heme iron at the active site of TPO, inactivating the enzyme.[4]

Impact on Iodine Uptake

Iodine uptake into thyroid follicular cells is an active process mediated by the sodium-iodide symporter (NIS), located on the basolateral membrane of thyrocytes.[3] While this compound's primary target is TPO, its effect on iodine uptake is indirect. Studies have shown that this compound does not directly inhibit the function of NIS.[5] However, by blocking organification, this compound prevents the depletion of intracellular iodide, which can lead to a feedback mechanism that downregulates NIS activity, a phenomenon known as the Wolff-Chaikoff effect. In vitro studies using FRTL-5 rat thyroid cells have demonstrated that the suppressive effect of excess iodide on iodide uptake is blocked by this compound, indicating that an organified form of iodine, rather than iodide itself, is responsible for this autoregulation.[5]

Quantitative Data Summary

The following tables summarize quantitative data from various studies investigating the impact of this compound on thyroid function.

Table 1: In Vitro Inhibition of Thyroid Peroxidase by this compound

ParameterValueCell/Enzyme SourceReference
IC507.0 ± 1.1 µMLactoperoxidase (LPO)[6]

Note: Lactoperoxidase is often used as a model for thyroid peroxidase due to structural and functional similarities.

Table 2: In Vivo Effects of this compound on Thyroid Function in Rats

Treatment GroupThyroid Follicular Cell Proliferation (fold increase)Thyroid Weight (fold increase)Serum TSH (fold increase)Serum T4 ReductionSerum T3 ReductionReference
This compound (30 ppm in diet for 21 days)1425.6>95%60%[7]

Table 3: Effect of this compound on Iodine-Induced Changes in Thyroid Follicular Size in Vitro

Treatment GroupMean Follicular Diameter (µm ± SEM)p-value vs. ControlReference
Control (no supplements)19.5 ± 0.7-[8]
NaI33.9 ± 2.2< 0.0001[8]
NaI + TSH30.4 ± 1.7< 0.0001[8]
NaI + TSH + this compound23.5 ± 1.3NS[8]

NS: Not Significant

Experimental Protocols

In Vitro Iodine Organification Assay in FRTL-5 Cells

This protocol outlines a method to assess the effect of this compound on iodine organification in the FRTL-5 rat thyroid cell line.

Materials:

  • FRTL-5 cells

  • Coon's Modified Ham's F12 medium supplemented with 5% calf serum, 1 mU/mL TSH, 10 µg/mL insulin, 5 µg/mL transferrin, and 10 nM hydrocortisone (6H medium)

  • Hanks' Balanced Salt Solution (HBSS)

  • Sodium Iodide (NaI)

  • Radioactive Sodium Iodide (Na¹²⁵I)

  • This compound (MMI)

  • Trichloroacetic acid (TCA)

  • Gamma counter

Procedure:

  • Cell Culture: Culture FRTL-5 cells in 6H medium until confluent.

  • Pre-incubation: Wash cells with HBSS and pre-incubate for 1 hour in HBSS containing the desired concentration of this compound or vehicle control.

  • Iodide Addition: Add a mixture of non-radioactive NaI and Na¹²⁵I to the culture medium to a final concentration that allows for detectable uptake.

  • Incubation: Incubate the cells for a defined period (e.g., 2 hours) at 37°C.

  • Termination of Uptake: Aspirate the medium and wash the cells twice with ice-cold HBSS.

  • Precipitation of Organified Iodine: Add cold 10% TCA to the cells and incubate on ice for 30 minutes to precipitate proteins (including thyroglobulin with incorporated ¹²⁵I).

  • Separation of Free and Bound Iodine: Centrifuge the plates/tubes. The supernatant contains free, non-organified ¹²⁵I, while the pellet contains the organified ¹²⁵I bound to proteins.

  • Quantification: Measure the radioactivity in both the supernatant and the pellet using a gamma counter.

  • Data Analysis: Calculate the percentage of organified iodine as (cpm in pellet / (cpm in pellet + cpm in supernatant)) x 100. Compare the results between this compound-treated and control cells.

Radioiodide Uptake Assay

This protocol provides a general method for measuring the uptake of radioactive iodine into thyroid cells.

Materials:

  • Thyroid cells (e.g., FRTL-5)

  • Appropriate cell culture medium

  • HBSS

  • Radioactive Sodium Iodide (e.g., Na¹²⁵I or Na¹²³I)

  • This compound (for inhibition studies)

  • Gamma counter or scintillation counter

Procedure:

  • Cell Seeding: Seed thyroid cells in a multi-well plate and allow them to adhere and grow to the desired confluency.

  • Treatment (Optional): Treat cells with this compound or other test compounds for a specified duration.

  • Uptake Initiation: Wash the cells with HBSS and then add HBSS containing a known concentration of radioactive iodide.

  • Incubation: Incubate the cells at 37°C for a specific time period (e.g., 30-60 minutes).

  • Uptake Termination: Rapidly aspirate the radioactive medium and wash the cells multiple times with ice-cold HBSS to remove extracellular radioactivity.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Quantification: Measure the radioactivity in the cell lysate using a gamma or scintillation counter.

  • Data Normalization: Normalize the radioactivity counts to the protein concentration or cell number in each well.

  • Data Analysis: Compare the radioactive iodine uptake in treated cells to that in control cells.

Visualization of Pathways and Mechanisms

Thyroid Hormone Synthesis Pathway

The following diagram illustrates the key steps in the synthesis of thyroid hormones within a thyroid follicular cell.

Thyroid_Hormone_Synthesis cluster_blood Bloodstream cluster_cell Thyroid Follicular Cell cluster_lumen Follicular Lumen I_blood Iodide (I⁻) NIS Sodium-Iodide Symporter (NIS) I_blood->NIS 2 Na⁺ / 1 I⁻ Na_blood Sodium (Na⁺) Na_blood->NIS 2 Na⁺ / 1 I⁻ I_cell Iodide (I⁻) NIS->I_cell I_lumen Iodide (I⁻) I_cell->I_lumen Pendrin TPO Thyroid Peroxidase (TPO) I2 Iodine (I₂) MIT_DIT MIT & DIT (on Tg) T3_T4_lumen T3 & T4 (on Tg) Tg_synthesis Thyroglobulin (Tg) Synthesis Tg_vesicle Tg Vesicle Tg_synthesis->Tg_vesicle Tg_lumen Thyroglobulin (Tg) Tg_vesicle->Tg_lumen Exocytosis Lysosome Lysosome T3_T4_release T3 & T4 Release Lysosome->T3_T4_release Proteolysis T3_T4_release->I_blood Into Circulation I_lumen->I2 Oxidation I2->MIT_DIT Iodination (Organification) Tg_lumen->MIT_DIT Iodination (Organification) MIT_DIT->T3_T4_lumen Coupling Colloid Colloid Droplet T3_T4_lumen->Colloid Endocytosis Colloid->T3_T4_release Proteolysis Methimazole_Mechanism cluster_process Thyroid Hormone Synthesis Steps Iodide_Oxidation Iodide Oxidation (I⁻ → I₂) Organification Iodination of Thyroglobulin (Organification) Iodide_Oxidation->Organification Coupling Coupling of Iodotyrosines (MIT + DIT → T3/T4) Organification->Coupling Thyroid_Hormones Thyroid Hormones (T3, T4) Coupling->Thyroid_Hormones TPO Thyroid Peroxidase (TPO) TPO->Iodide_Oxidation TPO->Organification TPO->Coupling This compound This compound This compound->TPO Inhibits Experimental_Workflow cluster_analysis Analysis cluster_uptake Iodine Uptake cluster_organification Iodine Organification start Start: Culture Thyroid Cells (e.g., FRTL-5) treatment Treatment Groups: 1. Control (Vehicle) 2. This compound start->treatment incubation Incubate with Radioactive Iodide (¹²⁵I) treatment->incubation wash Wash Cells to Remove Extracellular ¹²⁵I incubation->wash lyse_uptake Lyse Cells wash->lyse_uptake tca_precip TCA Precipitation wash->tca_precip measure_uptake Measure Total Intracellular ¹²⁵I lyse_uptake->measure_uptake end End: Compare Results measure_uptake->end separate Separate Pellet (Organified ¹²⁵I) and Supernatant (Free ¹²⁵I) tca_precip->separate measure_organ Measure ¹²⁵I in Pellet and Supernatant separate->measure_organ measure_organ->end

References

Methodological & Application

Protocols for methimazole administration in laboratory animal research.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Methimazole (MMI), also known as thiamazole, is a thionamide antithyroid agent widely used in laboratory animal research to induce a state of hypothyroidism.[1][2] Its primary mechanism of action is the inhibition of thyroid peroxidase (TPO), an enzyme essential for the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3).[1][2] By blocking the iodination of tyrosine residues on thyroglobulin, this compound effectively reduces the production of thyroid hormones, leading to a hypothyroid state.[1][2] This induced hypothyroidism in animal models is a valuable tool for studying the physiological roles of thyroid hormones in various biological processes, including growth, development, metabolism, and reproduction. It also serves as a model for investigating thyroid-related disorders and for the development of therapeutic interventions.

This document provides detailed protocols for the administration of this compound to laboratory animals, primarily focusing on rats and mice, to induce hypothyroidism. It includes various administration routes, dosage recommendations, and expected physiological outcomes.

Mechanism of Action

This compound's primary effect is the inhibition of thyroid hormone synthesis.[1][2] It does not, however, affect the release of pre-existing thyroid hormones stored in the thyroid gland.[1] Therefore, a latency period of several days to weeks is expected before a hypothyroid state is fully established. The inhibition of thyroid peroxidase by this compound is a key step in its mechanism.

Methimazole_Mechanism cluster_thyroid_follicular_cell Thyroid Follicular Cell Iodide Iodide (I-) TPO Thyroid Peroxidase (TPO) Iodide->TPO Oxidation Iodine Iodine (I2) Thyroglobulin Tyrosine residues on Thyroglobulin Iodine->Thyroglobulin Iodination TPO->Iodine MIT_DIT Monoiodotyrosine (MIT) Diiodotyrosine (DIT) Thyroglobulin->MIT_DIT T3_T4 T3 and T4 MIT_DIT->T3_T4 Coupling This compound This compound This compound->TPO Inhibition

Caption: Mechanism of action of this compound in inhibiting thyroid hormone synthesis.

Experimental Protocols

The choice of administration route and dosage of this compound depends on the animal species, the desired level of hypothyroidism, and the experimental design. Below are detailed protocols for common administration methods.

Protocol 1: this compound in Drinking Water (Ad Libitum)

This method is non-invasive and suitable for long-term studies. However, the exact dosage consumed by each animal can vary.

Materials:

  • This compound (powder)

  • Drinking water

  • Water bottles

  • Scale

Procedure:

  • Calculate the required amount of this compound to achieve the desired concentration in the drinking water.

  • Dissolve the this compound powder in a small volume of water before adding it to the final volume to ensure complete dissolution.

  • Prepare fresh this compound-containing drinking water every 2-3 days.

  • Provide the medicated water to the animals ad libitum.

  • Monitor water consumption to estimate the daily dose of this compound per animal.

Dosage Recommendations for Rats:

Concentration in Drinking Water (% w/v) Expected Outcome Reference
0.02% Induction of hypothyroidism.[3] [3]
0.025% Similar effect to 5 mg/100 g bw via intragastric gavage.[4][5] [4][5]
0.04% Similar effect to 5 mg/100 g bw via intragastric gavage.[4][5] [4][5]

| 0.1% | Similar effect to 8 mg/100 g bw via intragastric gavage.[4][5] |[4][5] |

Protocol 2: Intragastric Gavage

This method allows for precise dosing of each animal.

Materials:

  • This compound (powder)

  • Vehicle (e.g., distilled water, saline)

  • Gavage needles (appropriate size for the animal)

  • Syringes

Procedure:

  • Prepare a stock solution of this compound in the chosen vehicle at a known concentration.

  • Weigh each animal to determine the exact volume of the solution to be administered.

  • Administer the this compound solution directly into the stomach using a gavage needle.

  • Perform the gavage once daily or as required by the experimental protocol.

Dosage Recommendations for Rats:

Dosage Frequency Duration Expected Outcome Reference
5 mg/100 g bw Once daily 21 days Induction of hypothyroidism.[4][5] [4][5]
8 mg/100 g bw Once daily 21 days Induction of hypothyroidism.[4][5] [4][5]
20 mg/kg bw Once daily 28 days Significant reduction in serum thyroid hormones.[6] [6]

| 60 mg/kg bw | Once daily | 4 weeks | Induction of hypothyroidism and potential for hepatic damage.[7][8] |[7][8] |

Experimental_Workflow start Start: Acclimatization of Animals grouping Randomly Divide into Control and Treatment Groups start->grouping control Control Group: Administer Vehicle grouping->control treatment Treatment Group: Administer this compound grouping->treatment monitoring Monitor Body Weight, Food and Water Intake control->monitoring treatment->monitoring blood_sampling Blood Sampling for Hormone Analysis (T3, T4, TSH) monitoring->blood_sampling tissue_collection Tissue Collection for Histological Analysis blood_sampling->tissue_collection data_analysis Data Analysis tissue_collection->data_analysis end End: Conclusion data_analysis->end

References

Application Notes and Protocols for the Quantification of Methimazole using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Methimazole is a crucial antithyroid agent used in the management of hyperthyroidism. Its accurate quantification in pharmaceutical formulations and biological matrices is paramount for ensuring therapeutic efficacy and safety. High-Performance Liquid Chromatography (HPLC) stands out as a robust, sensitive, and specific analytical technique for this purpose. These application notes provide detailed protocols for various HPLC methods tailored for this compound quantification in different sample types, including pharmaceutical tablets, infusion solutions, and biological samples.

Method 1: Reversed-Phase HPLC for this compound in Pharmaceutical Tablets

This method is suitable for the routine quality control of this compound in tablet formulations. It utilizes a standard C18 column with a simple isocratic mobile phase and UV detection.

Quantitative Data Summary

ParameterValue
Linearity Range4 - 14 ppm[1]
Wavelength (λmax)260 nm[1]
Recovery100.059%[1]
Limit of Detection (LOD)Not specified
Limit of Quantification (LOQ)Not specified

Experimental Protocol

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Metronidazole (Internal Standard)[1]

  • Commercial this compound tablets (e.g., Thyromazol 5 mg)[1]

2. Instrumentation:

  • HPLC system with a UV detector

  • YMC Triart C18 column (150 mm × 4.6 mm, 3μm)[1]

  • Analytical balance

  • Sonicator

  • Volumetric flasks and pipettes

3. Chromatographic Conditions:

  • Mobile Phase: 5% (v/v) acetonitrile-water binary mixture, pH adjusted to 9.5[1]

  • Flow Rate: 0.8 mL/min[1]

  • Column Temperature: 25 °C[1]

  • Detection Wavelength: 260 nm for this compound, 340 nm for metronidazole[1]

  • Injection Volume: 10 µL

4. Standard Solution Preparation:

  • Prepare a stock solution of this compound reference standard in the mobile phase.

  • Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 4 to 14 ppm.[1]

  • Prepare an internal standard stock solution of metronidazole.

5. Sample Preparation:

  • Weigh and finely powder a representative number of this compound tablets.

  • Accurately weigh a portion of the powder equivalent to a known amount of this compound and transfer it to a volumetric flask.

  • Add a suitable volume of mobile phase, sonicate to dissolve, and then dilute to the mark with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

6. Analysis:

  • Inject the standard solutions to construct a calibration curve.

  • Inject the sample solutions.

  • Quantify the amount of this compound in the sample by comparing the peak area with the calibration curve.

Experimental Workflow

G cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis ss1 Weigh this compound Standard ss2 Dissolve in Mobile Phase (Stock) ss1->ss2 ss3 Prepare Working Standards (4-14 ppm) ss2->ss3 hplc Inject into HPLC System (C18, ACN/H2O pH 9.5, 0.8 mL/min) ss3->hplc Inject Standards sp1 Weigh and Powder Tablets sp2 Dissolve in Mobile Phase sp1->sp2 sp3 Sonicate and Dilute sp2->sp3 sp4 Filter (0.45 µm) sp3->sp4 sp4->hplc Inject Samples detect UV Detection at 260 nm hplc->detect quant Quantify using Calibration Curve detect->quant

Workflow for HPLC analysis of this compound in tablets.

Method 2: Stability-Indicating RP-HPLC for this compound in Infusion Solutions

This method is designed to assess the stability of this compound in infusion solutions by separating it from potential degradation products.

Quantitative Data Summary

ParameterValue
Retention TimeApproximately 5 minutes[2]
Wavelength (λmax)254 nm[2]
Linearity RangeNot specified
Limit of Detection (LOD)Not specified
Limit of Quantification (LOQ)Not specified

Experimental Protocol

1. Materials and Reagents:

  • This compound reference standard

  • Mobile phase components (as per validated method, e.g., acetonitrile and buffer)

  • 0.9% Sodium Chloride infusion bags[2]

  • Thiamazol 40 mg inject, Henning injection solution[2]

2. Instrumentation:

  • HPLC system with a photodiode array (PDA) detector (e.g., Waters Alliance 2695 pump and Waters 996 PDA detector)[2]

  • Data acquisition and processing software (e.g., Waters Empower)[2]

3. Chromatographic Conditions (General):

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: To be optimized for stability-indicating properties.

  • Flow Rate: To be optimized.

  • Detection: PDA detection over a range (e.g., 200-400 nm) to monitor for impurities, with quantification at 254 nm.[2]

4. Standard Solution Preparation:

  • Prepare a stock solution of this compound reference standard in the mobile phase.

  • Prepare working standards at concentrations relevant to the expected sample concentrations.

5. Sample Preparation (from infusion bags):

  • Prepare the nominal thiamazole concentrations (e.g., 0.48 mg/mL or 0.96 mg/mL) in 0.9% NaCl infusion bags.[2]

  • Withdraw aliquots at specified time intervals (e.g., every 4 hours over 24 hours).[2]

  • Dilute the withdrawn aliquots with the mobile phase to a concentration that fits the calibration curve (e.g., 48 µg/mL).[2]

6. Analysis:

  • Inject the prepared standards and samples.

  • Monitor the chromatograms for the appearance of any degradation peaks.

  • The solution is considered stable if the measured concentration is ≥90% of the initial concentration.[2]

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis sp1 Prepare this compound Infusion (e.g., 0.48 mg/mL in 0.9% NaCl) sp2 Withdraw Aliquots at Time Intervals sp1->sp2 sp3 Dilute with Mobile Phase (to e.g., 48 µg/mL) sp2->sp3 hplc Inject into RP-HPLC System sp3->hplc detect PDA Detection (200-400 nm) Quantify at 254 nm hplc->detect eval Evaluate Stability (≥90% of Initial Conc.) detect->eval

Workflow for stability testing of this compound infusions.

Method 3: HPLC with Post-Column Derivatization for this compound in Tablets

This highly sensitive and specific method employs a post-column reaction with an iodine-azide solution for the detection of this compound.

Quantitative Data Summary

ParameterValue
Linearity Range0.2–2 µmol/L[3]
Wavelength (λmax)350 nm[3][4]
Relative Standard Deviation (RSD)< 4%[3]
Limit of Detection (LOD)0.18 µmol/L[3]

Experimental Protocol

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 2.5% Sodium azide solution (pH 5.5)[3][4]

  • Iodine solution containing iodide ions (for post-column reaction)[3][4]

2. Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 column

  • Post-column reaction module (mixing tee and reaction coil)

  • Peristaltic pump for reagent delivery

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile, water, and 2.5% sodium azide solution (20:30:50, v/v/v)[3][4]

  • Elution: Isocratic[3][4]

  • Detection: Spectrophotometric measurement of residual iodine at 350 nm after the post-column reaction. The this compound peak will appear as a negative peak.[3][4]

4. Standard and Sample Preparation:

  • Prepare stock and working standard solutions of this compound in the mobile phase.

  • Prepare tablet samples as described in Method 1, using the mobile phase as the diluent.

5. Post-Column Reaction:

  • The column effluent is mixed with an iodine solution containing iodide ions.

  • This compound induces the iodine-azide reaction, leading to a decrease in iodine concentration.

  • The change in absorbance is measured at 350 nm.

6. Analysis:

  • Inject standards and samples.

  • Construct a calibration curve by plotting the negative peak area/height against the concentration.

  • Quantify this compound in the samples.

Logical Relationship Diagram

G cluster_hplc HPLC System cluster_pcr Post-Column Reaction sample Sample Injection column C18 Column Separation sample->column effluent Column Effluent (contains this compound) column->effluent mixing Mixing Tee effluent->mixing reagent Iodine-Azide Reagent reagent->mixing reaction Reaction Coil (this compound catalyzes I2 reduction) mixing->reaction detector UV-Vis Detector (350 nm) Measures decrease in I2 absorbance reaction->detector

Post-column iodine-azide reaction detection logic.

References

Application Note: In Vitro Methimazole Absorption Studies Using Franz Diffusion Cells

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methimazole is an antithyroid agent widely used in the treatment of hyperthyroidism.[1][2] While orally administered, there is growing interest in transdermal delivery to improve patient compliance and minimize gastrointestinal side effects.[3][4] The in vitro Franz diffusion cell system is a crucial tool for evaluating the percutaneous absorption and permeation kinetics of topical and transdermal this compound formulations.[5][6] This application note provides a comprehensive overview and detailed protocols for utilizing Franz diffusion cells to assess this compound absorption, intended for researchers, scientists, and drug development professionals.

Franz diffusion cells are designed to mimic the physiological conditions of skin, providing a reliable model for studying the rate and extent of drug absorption from a topical formulation.[5][7][8] The system consists of a donor chamber, where the formulation is applied, and a receptor chamber containing a fluid that simulates bodily fluids.[5] A membrane, which can be synthetic, animal, or human skin, separates these two chambers.[7][8]

Experimental Design and Considerations

Several factors can influence the outcome of in vitro this compound permeation studies and should be carefully considered during experimental design:

  • Membrane Selection: The choice of membrane is critical and can significantly impact permeation results. Options include synthetic membranes (e.g., cellulose) for screening, and more biologically relevant tissues like rat or feline skin for preclinical assessments.[9][10]

  • Receptor Fluid: The receptor fluid should maintain sink conditions, meaning the concentration of the drug in the receptor fluid should not exceed 10% of its saturation solubility. Phosphate-buffered saline (PBS) at a physiological pH of 7.4 is commonly used.[7][9]

  • Temperature: The temperature of the diffusion cell is typically maintained at 32°C to simulate skin surface temperature.[5][7]

  • Formulation: The vehicle used to deliver this compound plays a significant role in its absorption. Common formulations include Pluronic® lecithin organogel (PLO), lipophilic vehicles, and microemulsions.[6][9][11]

Experimental Workflow

The following diagram illustrates the typical workflow for conducting a this compound absorption study using Franz diffusion cells.

G cluster_prep Preparation Phase cluster_setup Franz Cell Setup cluster_experiment Experiment Execution cluster_analysis Analysis Phase prep_receptor Prepare & Degas Receptor Fluid fill_receptor Fill Receptor Chamber prep_receptor->fill_receptor prep_membrane Prepare & Hydrate Membrane mount_membrane Mount Membrane prep_membrane->mount_membrane prep_formulation Prepare this compound Formulation apply_formulation Apply Formulation to Donor Chamber prep_formulation->apply_formulation assemble_cell Assemble Donor & Receptor Chambers fill_receptor->assemble_cell mount_membrane->assemble_cell equilibrate Equilibrate System to 32°C assemble_cell->equilibrate equilibrate->apply_formulation start_stirring Start Stirring in Receptor Chamber apply_formulation->start_stirring collect_samples Collect Samples at Predetermined Intervals start_stirring->collect_samples quantify_drug Quantify this compound (e.g., HPLC, UV-Vis) collect_samples->quantify_drug calculate_flux Calculate Permeation Parameters (Flux, etc.) quantify_drug->calculate_flux data_analysis Data Analysis & Interpretation calculate_flux->data_analysis

Caption: Experimental workflow for this compound absorption studies using Franz diffusion cells.

Protocols

Protocol 1: General Franz Diffusion Cell Permeation Study

This protocol outlines the fundamental steps for assessing this compound permeation.

1. Preparation of Receptor Fluid:

  • Prepare phosphate-buffered saline (PBS) at pH 7.4.
  • Degas the PBS solution using sonication or vacuum filtration to prevent air bubble formation in the Franz cell.[7]

2. Membrane Preparation:

  • If using animal skin, carefully excise the skin and remove any subcutaneous fat and hair.
  • Cut the skin to a size slightly larger than the diffusion area of the Franz cell.
  • Hydrate the membrane by soaking it in the receptor fluid for at least 30 minutes before mounting.[9]

3. Franz Diffusion Cell Assembly:

  • Fill the receptor chamber with the degassed receptor fluid, ensuring there are no trapped air bubbles.[7]
  • Securely clamp the prepared membrane between the donor and receptor chambers, with the stratum corneum side facing the donor chamber.[5]
  • Place a small magnetic stir bar in the receptor chamber.
  • Mount the assembled cells in a diffusion apparatus and connect to a circulating water bath to maintain the temperature at 32°C.[5]
  • Allow the system to equilibrate for at least 30 minutes.

4. Application of this compound Formulation:

  • Accurately weigh and apply a finite dose of the this compound formulation to the surface of the membrane in the donor chamber.[6]
  • The donor chamber can be left open to ambient conditions or covered to prevent evaporation, depending on the study's objective.[11]

5. Sampling:

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, and 30 hours), withdraw a sample (e.g., 200 µL) from the receptor chamber via the sampling port.[9][11]
  • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor fluid to maintain a constant volume and sink conditions.[9]

6. Sample Analysis:

  • Analyze the collected samples to determine the concentration of this compound. High-performance liquid chromatography (HPLC) and UV-Vis spectrophotometry are common analytical methods.[1][6][9]

Protocol 2: Quantification of this compound using HPLC

1. Chromatographic Conditions:

  • A typical HPLC system would consist of a pump, an autosampler, a UV detector, and a C18 reverse-phase column.
  • The mobile phase could be a mixture of methanol and water (e.g., 20:80, v/v).[12]
  • Set the flow rate to 1 mL/min.[12]
  • The UV detector can be set to 251 nm or 252 nm for this compound detection.[9][13]

2. Standard Curve Preparation:

  • Prepare a stock solution of this compound in the receptor fluid.
  • Create a series of standard solutions with known concentrations by diluting the stock solution.
  • Inject the standard solutions into the HPLC system and record the peak areas.
  • Construct a calibration curve by plotting the peak area versus the concentration.

3. Sample Analysis:

  • Inject the samples collected from the Franz diffusion cell experiment into the HPLC system.
  • Determine the concentration of this compound in the samples by interpolating from the standard curve.

Data Presentation

The collected data can be used to calculate various permeation parameters.

ParameterDescription
Cumulative Amount Permeated (µg/cm²) The total amount of this compound that has permeated across the membrane per unit area at a given time.
Steady-State Flux (Jss) (µg/cm²/h) The rate of drug permeation per unit area at steady-state. It is determined from the slope of the linear portion of the cumulative amount permeated versus time curve.
Lag Time (h) The time required for the drug to saturate the membrane and establish a steady-state diffusion profile. It is determined by extrapolating the linear portion of the cumulative amount permeated versus time curve to the x-axis.
Permeability Coefficient (Kp) (cm/h) A measure of the drug's ability to permeate through the membrane. It is calculated by dividing the steady-state flux by the initial drug concentration in the donor chamber.
Example Data from Literature

The following tables summarize quantitative data from studies on this compound permeation using Franz diffusion cells.

Table 1: this compound Concentration in Feline Ear Tissues After 30 Hours [11]

TissueThis compound Concentration (mg/g) - Right Ear (Mean ± SD)This compound Concentration (mg/g) - Left Ear (Mean ± SD)
Inner Ear1.25 ± 0.530.39 ± 0.26
Cartilage1.36 ± 0.470.33 ± 0.20
Outer Ear1.0 ± 0.320.33 ± 0.14

Table 2: Permeation Parameters of this compound from a Microemulsion through Rat Skin [9]

FormulationSteady-State Flux (Jss) (µg/cm²/h)Permeability Coefficient (Kp) x 10⁻³ (cm/h)Lag Time (Tlag) (h)Apparent Diffusion Coefficient (Dapp) x 10⁻³ (cm²/h)
Microemulsion Data varies based on specific microemulsion compositionData varies based on specific microemulsion compositionData varies based on specific microemulsion compositionData varies based on specific microemulsion composition
Control (3% Aqueous Suspension) Lower than microemulsion formulationsLower than microemulsion formulationsData not specifiedData not specified

Conclusion

The in vitro Franz diffusion cell system is a robust and reliable method for evaluating the transdermal absorption of this compound from various formulations. By carefully controlling experimental parameters and following standardized protocols, researchers can obtain reproducible and predictive data on the permeation kinetics of this compound, which is invaluable for the development of effective transdermal drug delivery systems.

References

Application Notes: UV-Spectrophotometric Analysis of Methimazole in Bulk Drug Samples

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed overview of validated UV-spectrophotometric methods for the quantitative analysis of methimazole in bulk drug samples. The described methods are simple, cost-effective, and suitable for routine quality control analysis.[1][2]

Introduction

This compound is an anti-thyroid agent used in the treatment of hyperthyroidism.[1][3] It acts by inhibiting the synthesis of thyroid hormones.[4][5][6] Accurate and reliable analytical methods are crucial for ensuring the quality and potency of this compound in pharmaceutical formulations. UV-Visible spectrophotometry offers a straightforward and accessible approach for its quantification.[1][2]

Two primary UV-spectrophotometric methods for the determination of this compound are detailed: a direct (zero-order) absorbance method and a first-derivative spectrophotometric method. Both methods have been validated according to ICH guidelines.[3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the validated UV-spectrophotometric methods for this compound analysis.

Table 1: Method Parameters for UV-Spectrophotometric Analysis of this compound

ParameterMethod 1: Zero-Order SpectrophotometryMethod 2: First-Derivative Spectrophotometry
SolventWater[3]Methanol[2]
Wavelength (λmax)252 nm[3]260 nm[2]
Linearity Range35 - 65 µg/mL[3]2.0 - 24.0 µg/mL[2]
Correlation Coefficient (r²)0.999[3]0.9990[2]

Table 2: Validation Summary for UV-Spectrophotometric Analysis of this compound

ParameterMethod 1: Zero-Order Spectrophotometry (in Water)Method 2: Zero-Order Spectrophotometry (in Methanol)Method 3: First-Derivative Spectrophotometry (in Methanol)
% Recovery99.84% - 100.18%[3]103.3%[2]98.0%[2]
Intra-day Precision (%RSD)0.3032[3]Not ReportedNot Reported
Inter-day Precision (%RSD)0.299[3]Not ReportedNot Reported
Limit of Detection (LOD)Not Reported0.17 µg/mL[2]Not Reported
Limit of Quantitation (LOQ)Not Reported0.55 µg/mL[2]Not Reported

Experimental Protocols

Method 1: Zero-Order UV-Spectrophotometry in Water

This protocol is based on the direct measurement of absorbance of this compound in distilled water.

1. Materials and Equipment:

  • This compound reference standard

  • Distilled water (analytical grade)

  • UV-Visible Spectrophotometer (double beam)

  • Volumetric flasks (100 mL, 50 mL)

  • Pipettes

  • Analytical balance

  • Sonicator

2. Preparation of Standard Stock Solution (100 µg/mL):

  • Accurately weigh 10 mg of this compound reference standard.[3]

  • Transfer the weighed standard into a 100 mL volumetric flask.[3]

  • Dissolve and make up the volume to the mark with distilled water.[3] This is the standard stock solution.

3. Preparation of Calibration Standards:

  • Prepare a series of working standard solutions with concentrations ranging from 35 to 65 µg/mL by making appropriate dilutions of the standard stock solution with distilled water.[3]

4. Sample Preparation (from Bulk Drug):

  • Accurately weigh a quantity of the powdered bulk drug equivalent to 10 mg of this compound.[3]

  • Transfer it to a 50 mL volumetric flask.[3]

  • Add a suitable amount of distilled water and sonicate for 15 minutes to ensure complete dissolution.[3]

  • Make up the volume to the mark with distilled water.[3]

  • Further dilute as necessary to obtain a final concentration within the linearity range.

5. Spectrophotometric Measurement:

  • Scan the prepared solutions from 200-400 nm to determine the wavelength of maximum absorbance (λmax), which should be approximately 252 nm.[3]

  • Measure the absorbance of the calibration standards and the sample solution at 252 nm against a distilled water blank.

  • Plot a calibration curve of absorbance versus concentration for the standard solutions.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

Method 2: Zero-Order and First-Derivative UV-Spectrophotometry in Methanol

This protocol describes the analysis of this compound using methanol as the solvent, employing both zero-order and first-derivative measurements.

1. Materials and Equipment:

  • This compound reference standard

  • Methanol (analytical grade)

  • UV-Visible Spectrophotometer with derivative spectroscopy software

  • Volumetric flasks (100 mL)

  • Pipettes

  • Analytical balance

  • Sonicator

  • 0.45 µm filter

2. Preparation of Stock Solution (50 µg/mL):

  • Prepare a stock solution of this compound at a concentration of 50 µg/mL in methanol.[2]

3. Preparation of Calibration Standards:

  • Prepare standard solutions in the concentration range of 2.0-24.0 µg/mL by diluting the stock solution with methanol.[2]

4. Sample Preparation (from Bulk Drug):

  • Weigh an amount of the bulk drug powder equivalent to one tablet (assuming tablet analysis for context, adaptable for bulk powder) and dissolve it in a 100 mL volumetric flask with methanol.[2]

  • Sonicate the solution for 20 minutes.[2]

  • Filter the solution through a 0.45 µm filter.[2]

  • Dilute the filtered solution with methanol to achieve a final concentration within the calibration range.[2]

5. Spectrophotometric Measurement:

  • Record the absorption spectra of the standard solutions in the wavelength range of 200-320 nm.[2]

  • For the zero-order method, measure the absorbance at the maximum wavelength of 260.0 nm.[2]

  • For the first-derivative method, calculate the first derivative of the absorption spectra and measure the derivative values at 269.0 nm.[2]

  • Construct calibration curves for both methods by plotting the measured values (absorbance or derivative absorbance) against the concentration.

  • Determine the concentration of this compound in the sample solution using the respective calibration curves.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis A Weigh this compound (Standard or Bulk Sample) B Dissolve in Solvent (Water or Methanol) A->B C Sonicate for Complete Dissolution B->C D Dilute to Final Volume in Volumetric Flask C->D E Prepare Calibration Standards (Serial Dilutions) D->E For Calibration Curve G Measure Absorbance at λmax D->G For Sample Measurement F Scan Spectra (200-400 nm) Determine λmax E->F F->G H Generate Calibration Curve G->H I Quantify this compound in Sample H->I

References

Standard Operating Procedure: Induction of Hypothyroidism in Mice with Methimazole

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes:

This document provides a detailed protocol for inducing a state of hypothyroidism in laboratory mice using the anti-thyroid agent, methimazole (MMI). This model is essential for a wide range of research applications, including endocrinology, immunology, metabolic studies, and the development of therapeutic agents for thyroid disorders.[1][2] this compound effectively reduces the synthesis of thyroid hormones (T3 and T4) by inhibiting the thyroid peroxidase (TPO) enzyme.[3][4] This leads to a hypometabolic state characterized by decreased circulating T3/T4 levels and a compensatory increase in thyroid-stimulating hormone (TSH). The protocol outlines the administration of this compound via drinking water, a non-invasive and effective method for long-term studies.[5]

Mechanism of Action

This compound's primary mechanism of action is the inhibition of thyroid peroxidase (TPO), a critical enzyme in the synthesis of thyroid hormones.[6][7] TPO catalyzes two key steps: the oxidation of iodide to iodine and the subsequent incorporation of iodine onto tyrosine residues of the thyroglobulin protein (organification).[3] this compound effectively blocks these processes, thus diminishing the production of thyroxine (T4) and triiodothyronine (T3).[3][7] It is important to note that this compound does not inactivate or affect the release of pre-formed thyroid hormones stored in the thyroid gland.[6][7] Therefore, a latent period of several weeks may be required to deplete existing hormone stores and establish a hypothyroid state.

Methimazole_Mechanism_of_Action cluster_0 Thyroid Follicular Cell Iodide Iodide (I⁻) Iodine Iodine (I₂) Iodide->Iodine Oxidation MIT_DIT Iodinated Tg (MIT/DIT) Iodine->MIT_DIT Organification TPO Thyroid Peroxidase (TPO) TPO->Iodine TPO->MIT_DIT T3_T4 T3 / T4 Synthesis TPO->T3_T4 Tg Thyroglobulin (Tg) Tg->MIT_DIT MIT_DIT->T3_T4 Coupling Release Hormone Release to Bloodstream T3_T4->Release MMI This compound MMI->TPO INHIBITS

Figure 1: Mechanism of this compound Action in Thyroid Hormone Synthesis.

Experimental Protocols

This protocol is based on established methods for inducing hypothyroidism in mice by administering this compound in drinking water.[5]

2.1 Materials and Reagents

  • This compound (MMI, e.g., Sigma-Aldrich, Cat# M8875)

  • Sterile, purified water (e.g., Milli-Q) or autoclaved tap water

  • Standard rodent chow

  • Animal caging and bedding

  • Water bottles (light-protected/amber bottles are recommended to prevent potential photodegradation of MMI)

  • Microcentrifuge tubes for blood collection

  • Pipettes and sterile tips

  • Analytical balance

  • Magnetic stirrer and stir bars

2.2 Equipment

  • Laminar flow hood or designated clean area for solution preparation

  • Animal housing facility with controlled temperature, humidity, and light cycle

  • Equipment for blood collection (e.g., tail vein, retro-orbital, or cardiac puncture)

  • Centrifuge for serum separation

  • -80°C freezer for serum storage

  • ELISA reader or access to a laboratory for hormone analysis (T3, T4, TSH)

2.3 Animal Care and Handling

  • Species/Strain: C57BL/6, Swiss Webster, or other common mouse strains.

  • Age/Weight: Adult mice (e.g., 8-12 weeks old).

  • Acclimatization: House mice for at least one week under standard vivarium conditions (e.g., 22±2°C, 12:12 h light-dark cycle, food and water ad libitum) before starting the experiment.

  • All procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).

2.4 this compound Solution Preparation and Administration

  • Preparation of 0.02% (w/v) MMI Solution:

    • In a designated clean area, weigh 200 mg of this compound.

    • Add the MMI powder to 1 liter (1000 mL) of purified water.

    • Mix thoroughly using a magnetic stirrer until the MMI is completely dissolved.

    • This solution provides a concentration of 0.2 mg/mL.

  • Administration:

    • Transfer the MMI solution to clean, amber water bottles.

    • Provide the MMI-containing water to the experimental group ad libitum.

    • The control group should receive identical water bottles containing only the vehicle (purified water).

    • Prepare fresh MMI solution and replace the water bottles at least twice a week to ensure stability and potency.

  • Duration of Treatment:

    • Administer MMI continuously for a minimum of 3-4 weeks.

    • Note that a consistent and stable hypothyroid state may take up to 8 weeks to establish, as it depends on the depletion of existing thyroid hormone stores.[5][8]

2.5 Monitoring and Sample Collection

  • Health Monitoring: Observe the animals daily for any signs of distress. Monitor body weight weekly; a slight reduction or failure to gain weight compared to controls may be observed.[9]

  • Baseline Blood Collection (Optional): Prior to starting MMI treatment, collect a baseline blood sample (approx. 50-100 µL) from the tail vein to determine euthyroid hormone levels.

  • Endpoint Blood Collection: At the end of the treatment period, collect a terminal blood sample via cardiac puncture under deep anesthesia.

  • Serum Preparation:

    • Allow the blood to clot at room temperature for 30 minutes.

    • Centrifuge at 2,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant (serum) and store it in labeled tubes at -80°C until analysis.

2.6 Confirmation of Hypothyroidism

  • Analyze serum samples for total T4, total T3, and TSH concentrations using commercially available mouse-specific ELISA kits or other validated immunoassays.

  • Successful induction of primary hypothyroidism is confirmed by a significant decrease in serum T4 and a significant, robust increase in serum TSH compared to the control group. Serum T3 levels may or may not be significantly reduced.[5][10]

Data Presentation

Quantitative data from literature provides expected outcomes for this compound-induced hypothyroidism.

Table 1: this compound Dosing Regimens and Treatment Durations.

Species This compound Concentration (in drinking water) Duration Outcome Reference
Mouse 0.02% (w/v) MMI + 0.15% PTU in chow 2-4 months Significant decrease in serum T4 [5][8]
Rat 0.025% (w/v) 21 days Significant T3/T4 decrease, TSH increase [11][12]
Rat 0.04% (w/v) 21 days Significant T3/T4 decrease, TSH increase [11][12]

| Rat | 0.1% (w/v) | 21 days | Pronounced T3/T4 decrease, TSH increase |[11][12] |

Table 2: Expected Hormonal Changes in Rodents with this compound-Induced Hypothyroidism (after 21 days). (Data derived from a study in Wistar rats; provides a dose-response expectation)

Treatment Group (in drinking water) Serum T3 (ng/dL) Serum T4 (µg/dL) Serum TSH (ng/mL)
Control 0.95 ± 0.14 5.89 ± 1.02 1.06 ± 0.54
0.025% MMI 0.52 ± 0.12 1.35 ± 0.23 43.05 ± 9.71
0.04% MMI 0.54 ± 0.11 1.13 ± 0.16 45.79 ± 3.52
0.1% MMI 0.30 ± 0.00 0.76 ± 0.10 45.20 ± 6.60

Data are presented as mean ± SD. Data adapted from Zhou et al.[11][12]

Visualization of Experimental Workflow

Experimental_Workflow start Start: Select Animals acclimate Acclimatization (≥ 1 week) start->acclimate randomize Randomize into Groups (Control & MMI) acclimate->randomize baseline Optional: Baseline Blood Sample Collection randomize->baseline treatment Administer MMI in Drinking Water (≥ 3 weeks) baseline->treatment monitor Monitor Health & Body Weight treatment->monitor terminal_sample Terminal Blood & Tissue Collection treatment->terminal_sample analysis Hormone Analysis (T3, T4, TSH) & Other Endpoint Assays terminal_sample->analysis end End: Data Interpretation analysis->end

Figure 2: Experimental Workflow for Inducing Hypothyroidism in Mice.

References

Experimental Design for Long-Term, Low-Dose Methimazole Intervention Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive framework for designing and executing long-term, low-dose methimazole (MMI) intervention studies. The primary focus is on preclinical rodent models, offering detailed protocols for induction of hyperthyroidism, this compound administration, and subsequent evaluation of efficacy and systemic effects. Key methodologies covered include the assessment of thyroid function, analysis of oxidative stress markers, histopathological examination of the thyroid gland, and investigation of relevant molecular signaling pathways. This document is intended to serve as a practical guide for researchers investigating the therapeutic potential and underlying mechanisms of chronic, low-dose this compound therapy.

Introduction

This compound is a thionamide antithyroid agent widely used in the clinical management of hyperthyroidism, most commonly Graves' disease. Its primary mechanism of action is the inhibition of thyroid peroxidase (TPO), an enzyme essential for the synthesis of thyroid hormones thyroxine (T4) and triiodothyronine (T3)[1][2]. Beyond its effects on thyroid hormone synthesis, this compound also exhibits antioxidant and immunomodulatory properties[1][3][4][5]. Recent clinical interest has grown in the use of long-term, low-dose this compound therapy to maintain euthyroidism and prevent relapse in patients with Graves' disease, suggesting a safe and effective treatment strategy[6][7][8][9].

This document outlines a preclinical experimental design to investigate the multifaceted effects of long-term, low-dose this compound treatment. The protocols provided are designed for rodent models, which are well-established for studying thyroid pathophysiology[10][11][12].

Experimental Design and Workflow

A typical long-term, low-dose this compound study in a rodent model involves several key stages: animal model selection and induction of hyperthyroidism, a treatment phase with this compound, and a terminal phase for sample collection and analysis.

Animal Model and Hyperthyroidism Induction
  • Animal Model: Male Wistar rats (200-250 g) or BALB/c mice (8-10 weeks old) are commonly used. Animals should be housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Hyperthyroidism Induction: Hyperthyroidism can be induced by the administration of L-thyroxine (T4). A common method is the daily intraperitoneal (IP) injection or continuous administration in drinking water for a period of 4-7 weeks to establish a stable hyperthyroid state[11]. The dosage should be optimized based on pilot studies to achieve significantly elevated T4 and suppressed TSH levels.

This compound Intervention

Following the successful induction of hyperthyroidism, animals are randomly assigned to experimental groups:

  • Control Group: Euthyroid animals receiving vehicle.

  • Hyperthyroid Group: Hyperthyroid animals receiving vehicle.

  • Low-Dose MMI Group: Hyperthyroid animals receiving a low dose of this compound.

  • High-Dose MMI Group (Optional): Hyperthyroid animals receiving a standard therapeutic dose of this compound for comparison.

This compound can be administered orally via gavage or in drinking water[6][13]. For long-term studies, administration in drinking water is often preferred for reduced animal stress.

Monitoring and Sample Collection

Throughout the study, animals should be monitored for clinical signs of hyperthyroidism (e.g., weight loss, increased activity) and any adverse effects of the treatment. Blood samples can be collected periodically via tail vein or saphenous vein for interim analysis of thyroid hormones. At the end of the study period (e.g., 3-6 months), animals are euthanized, and terminal blood and tissue samples (thyroid gland, liver, spleen) are collected for final analysis.

Diagram: Experimental Workflow

experimental_workflow cluster_groups Treatment Groups (3-6 Months) cluster_analysis Endpoint Analysis animal_selection Animal Selection (e.g., Wistar Rats) acclimatization Acclimatization (1 Week) animal_selection->acclimatization hyperthyroidism_induction Hyperthyroidism Induction (L-Thyroxine, 4-7 Weeks) acclimatization->hyperthyroidism_induction group_assignment Random Group Assignment hyperthyroidism_induction->group_assignment control_group Control (Vehicle) group_assignment->control_group hyperthyroid_group Hyperthyroid (Vehicle) group_assignment->hyperthyroid_group mmi_group Low-Dose MMI group_assignment->mmi_group monitoring Periodic Monitoring (Weight, Clinical Signs, Blood Sampling) control_group->monitoring hyperthyroid_group->monitoring mmi_group->monitoring termination Study Termination & Euthanasia monitoring->termination serum_analysis Serum Analysis (T3, T4, TSH) termination->serum_analysis oxidative_stress Oxidative Stress Markers (SOD, CAT, GPx, TBARS) termination->oxidative_stress histopathology Thyroid Histopathology (H&E Staining) termination->histopathology western_blot Western Blot (p-STAT1, STAT1) termination->western_blot

Caption: A generalized workflow for a long-term, low-dose this compound study in a rodent model.

Data Presentation: Key Parameters and Expected Outcomes

All quantitative data should be summarized in tables for clear comparison between experimental groups.

Table 1: Thyroid Function Parameters

ParameterControl GroupHyperthyroid GroupLow-Dose MMI Group
Serum T4 (µg/dL)NormalElevatedNormalized
Serum T3 (ng/dL)NormalElevatedNormalized
Serum TSH (ng/mL)NormalSuppressedNormalized
Thyroid Gland Weight (mg)NormalIncreasedReduced

Table 2: Oxidative Stress Markers in Liver/Serum

ParameterControl GroupHyperthyroid GroupLow-Dose MMI Group
SOD Activity (U/mg protein)BaselineIncreasedNormalized
CAT Activity (U/mg protein)BaselineIncreasedNormalized
GPx Activity (U/mg protein)BaselineDecreasedNormalized
TBARS (nmol/mg protein)BaselineIncreasedNormalized
H₂O₂ (µM)BaselineIncreasedNormalized

Table 3: Histopathological Scores of Thyroid Gland

ParameterControl GroupHyperthyroid GroupLow-Dose MMI Group
Follicular Epithelial HeightNormal (Cuboidal)Increased (Columnar)Normalized (Cuboidal)
Colloid ContentAbundantDepletedRestored
VascularityNormalIncreasedReduced
Cellular Atypia Score01-20-1

Experimental Protocols

Thyroid Function Tests

Protocol: Serum T3, T4, and TSH Measurement (ELISA)

  • Blood Collection: Collect blood via cardiac puncture into serum separator tubes. Allow to clot for 30 minutes at room temperature, then centrifuge at 2,000 x g for 15 minutes at 4°C.

  • Serum Separation: Carefully collect the serum supernatant and store at -80°C until analysis.

  • ELISA Assay: Use commercially available rat/mouse T3, T4, and TSH ELISA kits. Follow the manufacturer's instructions precisely for the preparation of standards, samples, and reagents.

  • Data Analysis: Measure the optical density at the recommended wavelength using a microplate reader. Calculate the concentrations of T3, T4, and TSH based on the standard curve.

Oxidative Stress Marker Assays

Protocol: Thiobarbituric Acid Reactive Substances (TBARS) Assay

This assay measures malondialdehyde (MDA), a product of lipid peroxidation[4][14][15].

  • Sample Preparation: Homogenize tissue (e.g., liver) in RIPA buffer. Centrifuge at 3,000 x g for 10 minutes. Collect the supernatant.

  • Protein Precipitation: Add ice-cold 10% trichloroacetic acid (TCA) to the supernatant to precipitate proteins. Incubate on ice for 15 minutes.

  • Centrifugation: Centrifuge at 2,200 x g for 15 minutes at 4°C.

  • Reaction: Mix the supernatant with an equal volume of 0.67% thiobarbituric acid (TBA).

  • Incubation: Incubate the mixture in a boiling water bath for 10-15 minutes.

  • Measurement: Cool the samples and measure the absorbance of the resulting pink-colored complex at 532 nm.

  • Quantification: Calculate the concentration of TBARS using a standard curve prepared with MDA.

Protocol: Superoxide Dismutase (SOD) Activity Assay

This protocol is based on the inhibition of the reduction of a tetrazolium salt (WST-1) by superoxide radicals[7][16].

  • Sample Preparation: Prepare tissue homogenates or serum/plasma samples as required by the commercial kit manufacturer.

  • Reagent Preparation: Prepare WST working solution and enzyme working solution according to the kit's instructions.

  • Assay Procedure:

    • Add standards and samples to a 96-well plate.

    • Add the enzyme working solution to all wells except the blank.

    • Add the WST working solution to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for 20 minutes.

  • Measurement: Read the absorbance at 450 nm.

  • Calculation: Calculate the SOD activity based on the percentage of inhibition of the colorimetric reaction.

Protocol: Catalase (CAT) Activity Assay

This assay is based on the reaction of the enzyme with methanol in the presence of H₂O₂ to produce formaldehyde, which is then measured colorimetrically[1][17][18][19].

  • Sample Preparation: Homogenize tissues in a cold buffer (e.g., 50 mM potassium phosphate, pH 7.0, containing 1 mM EDTA). Centrifuge at 10,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Assay Reaction:

    • Add sample to a 96-well plate.

    • Add hydrogen peroxide to initiate the reaction.

    • Add a chromogen solution.

  • Incubation: Incubate at room temperature for the time specified in the commercial kit's protocol.

  • Measurement: Read the absorbance at the recommended wavelength (e.g., 540 nm).

  • Calculation: Determine catalase activity from a standard curve.

Histopathological Analysis

Protocol: Hematoxylin and Eosin (H&E) Staining of Thyroid Tissue [3][20][21][22][23]

  • Fixation: Immediately after dissection, fix the thyroid gland in 10% neutral buffered formalin for 24 hours.

  • Processing: Dehydrate the tissue through a graded series of ethanol, clear in xylene, and embed in paraffin wax.

  • Sectioning: Cut 4-5 µm thick sections using a microtome and mount on glass slides.

  • Staining:

    • Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.

    • Stain with hematoxylin to stain cell nuclei blue/purple.

    • Rinse and differentiate in acid-alcohol.

    • Counterstain with eosin to stain cytoplasm and extracellular matrix pink/red.

  • Dehydration and Mounting: Dehydrate the stained sections through graded ethanol and xylene, and mount with a coverslip using a permanent mounting medium.

  • Microscopic Examination: Examine the slides under a light microscope to assess follicular cell height, colloid content, and overall tissue morphology.

Molecular Signaling Pathway Analysis

This compound has been shown to inhibit the IFN-γ-induced Janus kinase (JAK)/STAT signaling pathway by scavenging H₂O₂ and preventing the phosphorylation of STAT1[3][4][5].

Protocol: Western Blot for Phosphorylated STAT1 (p-STAT1) [2][24][25][26][27]

  • Protein Extraction: Lyse thyroid tissue or cultured thyroid cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

  • Electrotransfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated STAT1 (e.g., p-STAT1 Tyr701) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody for total STAT1 and a loading control (e.g., β-actin or GAPDH) to normalize the data.

Diagram: this compound's Effect on IFN-γ Signaling

IFN_gamma_pathway cluster_nucleus IFNg IFN-γ IFNgR IFN-γ Receptor IFNg->IFNgR Binds H2O2 H₂O₂ IFNg->H2O2 Induces production JAK1_2 JAK1/JAK2 IFNgR->JAK1_2 Activates STAT1 STAT1 JAK1_2->STAT1 Phosphorylates pSTAT1 p-STAT1 (Tyr701) pSTAT1_dimer p-STAT1 Dimer pSTAT1->pSTAT1_dimer Dimerizes nucleus Nucleus pSTAT1_dimer->nucleus Translocates to GAS GAS Element pSTAT1_dimer->GAS Binds to ICAM1 ICAM-1 Gene Transcription GAS->ICAM1 Induces MMI This compound MMI->pSTAT1 Inhibits MMI->H2O2 Scavenges H2O2->STAT1 Mediates phosphorylation

Caption: this compound inhibits IFN-γ signaling by scavenging H₂O₂ and preventing STAT1 phosphorylation.

Conclusion

The provided application notes and protocols offer a robust framework for investigating the long-term effects of low-dose this compound. By combining functional assays, histopathology, and molecular analysis, researchers can gain a comprehensive understanding of this compound's therapeutic mechanisms beyond its primary antithyroid activity. This detailed experimental design will facilitate reproducible and high-quality research in the field of thyroid pharmacology and drug development.

References

Analytical Techniques for the Determination of Methimazole Metabolites in Tissues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methimazole (MMI) is a widely prescribed antithyroid drug used in the management of hyperthyroidism. Understanding its metabolic fate is crucial for comprehending its therapeutic efficacy and potential toxicity. This compound undergoes extensive metabolism, primarily in the liver, to various metabolites that are distributed in different tissues. Accurate and sensitive analytical methods are essential for quantifying these metabolites in biological matrices to support pharmacokinetic, pharmacodynamic, and toxicological studies.

This document provides detailed application notes and protocols for the analytical determination of key this compound metabolites in tissue samples. The primary metabolites covered are:

  • N-methylthiourea (MTU)

  • Glyoxal

  • N-methylhydantoin (MEH)

  • 2-mercaptoimidazole (SHMET)

The methodologies described are based on High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection, which are powerful techniques for the selective and sensitive quantification of small molecules in complex biological samples.

Metabolic Pathway of this compound

This compound is metabolized through various enzymatic reactions, including oxidation and ring cleavage. The resulting metabolites vary in their polarity and chemical properties, necessitating tailored analytical approaches for their simultaneous or individual determination. A putative metabolic pathway leading to the formation of key metabolites is illustrated below.

Methimazole_Metabolism This compound This compound Epoxide Epoxide Intermediate This compound->Epoxide CYP450 Sulfenic_Acid Sulfenic/Sulfinic Acid Metabolites This compound->Sulfenic_Acid FMO/CYP450 N_Methylhydantoin N-methylhydantoin (MEH) This compound->N_Methylhydantoin Mercaptoimidazole 2-mercaptoimidazole (SHMET) This compound->Mercaptoimidazole Dihydrodiol Dihydrodiol Intermediate Epoxide->Dihydrodiol Epoxide Hydrolase N_Methylthiourea N-methylthiourea (MTU) Dihydrodiol->N_Methylthiourea Ring Cleavage Glyoxal Glyoxal Dihydrodiol->Glyoxal Ring Cleavage

Caption: Putative metabolic pathway of this compound.

Experimental Protocols

Protocol 1: Simultaneous Determination of this compound, N-methylthiourea (MTU), N-methylhydantoin (MEH), and 2-mercaptoimidazole (SHMET) in Tissue Homogenates by HPLC-UV

This protocol is adapted from methodologies developed for the analysis of this compound and its metabolites in biological homogenates, such as those from zebrafish.

1. Sample Preparation: Tissue Homogenization and Extraction

Sample_Prep_Workflow Tissue 1. Weigh Tissue Sample (e.g., 100 mg) Homogenization 2. Add Homogenization Buffer (e.g., 4 volumes of phosphate buffer) Tissue->Homogenization Homogenize 3. Homogenize on Ice Homogenization->Homogenize Spike 4. Spike with Internal Standard Homogenize->Spike SPE 5. Mixed-Mode Solid Phase Extraction (SPE) Spike->SPE Elution 6. Elute Analytes SPE->Elution Evaporation 7. Evaporate to Dryness Elution->Evaporation Reconstitution 8. Reconstitute in Mobile Phase Evaporation->Reconstitution Analysis 9. HPLC-UV Analysis Reconstitution->Analysis

Caption: Workflow for tissue sample preparation.

  • Materials:

    • Tissue of interest (e.g., liver, thyroid)

    • Phosphate buffer (pH 7.4)

    • Internal standard (e.g., a structural analog not present in the sample)

    • Mixed-mode solid-phase extraction (SPE) cartridges

    • Methanol, Acetonitrile (HPLC grade)

    • Reagent water (HPLC grade)

    • Centrifuge, Homogenizer

  • Procedure:

    • Accurately weigh approximately 100 mg of the frozen tissue sample.

    • Add 4 volumes of ice-cold phosphate buffer.

    • Homogenize the tissue on ice until a uniform suspension is obtained.

    • Spike the homogenate with an appropriate internal standard.

    • Condition a mixed-mode SPE cartridge according to the manufacturer's instructions.

    • Load the tissue homogenate onto the SPE cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the analytes with an appropriate solvent mixture (e.g., methanol/acetonitrile).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the initial mobile phase.

    • Centrifuge to pellet any particulates and transfer the supernatant to an HPLC vial.

2. HPLC-UV Conditions

  • Instrumentation: HPLC system with a UV detector.

  • Column: Difunctionally bonded silica-based reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Gradient elution with:

    • A: Aqueous buffer (e.g., phosphate buffer, pH adjusted)

    • B: Acetonitrile or Methanol

  • Gradient Program: Optimize based on the specific column and analytes. A starting point could be a linear gradient from 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: Monitor at a wavelength suitable for all analytes (e.g., determined by UV scans of individual standards).

3. Quantitative Data Summary (Illustrative)

The following table summarizes typical performance characteristics for this type of method, based on literature values for similar analyses.

AnalyteRetention Time (min)Linearity Range (µg/mL)LOD (ng on column)Recovery (%)
This compound (MET)~5.70.1 - 300.485.2 - 97.6
N-methylthiourea (MTU)~1.50.1 - 300.685.2 - 97.6
N-methylhydantoin (MEH)~2.70.1 - 302.685.2 - 97.6
2-mercaptoimidazole (SHMET)~1.50.1 - 300.485.2 - 97.6

Note: Retention times are highly dependent on the specific HPLC conditions and column used. Co-elution of MTU and SHMET may occur and require further mobile phase optimization.

Protocol 2: Determination of Glyoxal in Tissues by LC-MS/MS with Derivatization

Due to its high reactivity and low molecular weight, glyoxal requires derivatization to improve its chromatographic retention and detection sensitivity. This protocol outlines a general approach using a derivatizing agent like o-phenylenediamine or its analogs, followed by LC-MS/MS analysis.

1. Sample Preparation and Derivatization

Glyoxal_Derivatization_Workflow Homogenate 1. Tissue Homogenate Protein_Precipitation 2. Protein Precipitation (e.g., with perchloric acid) Homogenate->Protein_Precipitation Centrifuge1 3. Centrifuge Protein_Precipitation->Centrifuge1 Supernatant 4. Collect Supernatant Centrifuge1->Supernatant Derivatization 5. Add Derivatizing Agent (e.g., o-phenylenediamine) Supernatant->Derivatization Incubation 6. Incubate Derivatization->Incubation Extraction 7. Liquid-Liquid or Solid-Phase Extraction Incubation->Extraction Evaporation 8. Evaporate to Dryness Extraction->Evaporation Reconstitution 9. Reconstitute in Mobile Phase Evaporation->Reconstitution Analysis 10. LC-MS/MS Analysis Reconstitution->Analysis

Caption: Workflow for glyoxal analysis with derivatization.

  • Materials:

    • Tissue homogenate (prepared as in Protocol 1)

    • Perchloric acid

    • Derivatizing agent (e.g., o-phenylenediamine)

    • Internal standard (isotopically labeled glyoxal derivative)

    • Extraction solvent (e.g., ethyl acetate) or SPE cartridges

  • Procedure:

    • To the tissue homogenate, add ice-cold perchloric acid to precipitate proteins.

    • Centrifuge and collect the supernatant.

    • Add the derivatizing agent and the internal standard to the supernatant.

    • Incubate the mixture under optimized conditions (time and temperature) to allow for complete derivatization.

    • Extract the derivatized glyoxal using liquid-liquid extraction with a suitable organic solvent or by solid-phase extraction.

    • Evaporate the organic layer or SPE eluate to dryness.

    • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • Instrumentation: UPLC or HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: Reversed-phase C18 column suitable for MS applications.

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Program: A suitable gradient to separate the glyoxal derivative from other matrix components.

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Ionization Mode: Positive ESI.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ions for the glyoxal derivative and the internal standard need to be determined by infusion of the individual standards.

3. Quantitative Data Summary (Illustrative)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Linearity RangeLOQ
Glyoxal derivativeTo be determinedTo be determinede.g., 1-1000 ng/mLe.g., 1 ng/mL
Internal StandardTo be determinedTo be determined--

Data Presentation

The following tables provide a template for summarizing and comparing quantitative data obtained from the analysis of this compound and its metabolites in different tissues.

Table 1: Method Validation Parameters for this compound and its Metabolites

ParameterThis compoundN-methylthioureaN-methylhydantoin2-mercaptoimidazoleGlyoxal
Linearity (r²) >0.99>0.99>0.99>0.99>0.99
Range (µg/g tissue)
LOD (µg/g tissue)
LOQ (µg/g tissue)
Accuracy (%)
Precision (RSD%)
Recovery (%)

Table 2: Concentration of this compound and its Metabolites in Various Tissues (Example Data)

TissueThis compound (µg/g)N-methylthiourea (µg/g)N-methylhydantoin (µg/g)2-mercaptoimidazole (µg/g)Glyoxal (µg/g)
Liver
Thyroid
Kidney
Brain

Conclusion

The analytical methods outlined in this document provide a robust framework for the determination of this compound and its key metabolites in various tissue samples. The choice of method, particularly for glyoxal, will depend on the available instrumentation and the specific requirements of the study. Proper method validation is crucial to ensure the accuracy and reliability of the generated data, which is fundamental for advancing our understanding of the pharmacology and toxicology of this compound.

Troubleshooting & Optimization

Investigating mechanisms of methimazole resistance in thyroid disease models.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers investigating the mechanisms of methimazole (MMI) resistance in thyroid disease models. This resource provides practical answers to common experimental challenges through FAQs and troubleshooting guides. Detailed protocols for key assays, data interpretation tables, and diagrams of relevant pathways and workflows are included to support your research.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a thionamide antithyroid agent. Its primary function is to inhibit the synthesis of thyroid hormones.[1] It achieves this by blocking the enzyme thyroid peroxidase (TPO), which is crucial for two key steps: the iodination of tyrosine residues on the thyroglobulin protein and the subsequent coupling of these iodotyrosyl residues to form the thyroid hormones thyroxine (T4) and triiodothyronine (T3).[2][3][4] this compound acts as a competitive substrate for TPO, effectively preventing the natural process of hormone synthesis.[1][5] It does not, however, inactivate or affect existing, circulating thyroid hormones, which is why its clinical effects may take several weeks to become apparent as stored hormones are depleted.[3][4]

Q2: What are the hypothesized mechanisms of this compound resistance?

A2: While this compound resistance is uncommon, particularly in the context of Graves' disease, several mechanisms have been proposed based on clinical observations and research in related fields.[6][7] These include:

  • Impaired Drug Accumulation: Reduced uptake of this compound into thyroid tissue can lower its intracellular concentration, diminishing its inhibitory effect on TPO. This could be due to substantial thyroid gland hypertrophy or other factors affecting drug transport.[7][8]

  • Altered Drug Metabolism: An increased rate of metabolism and excretion of this compound could lead to lower effective drug concentrations at the target site.[7]

  • Decreased Intestinal Absorption: Although less common, issues with malabsorption can prevent the drug from reaching therapeutic levels in circulation.[6][7]

  • Reduced Sodium/Iodide Symporter (NIS) Activity: this compound may have a radioprotective effect by interacting with the Sodium/Iodide Symporter (NIS), which is responsible for iodide uptake into thyroid cells.[9] Alterations in NIS expression or function could indirectly influence the therapeutic environment.[10]

  • Increased Efflux Pump Expression: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2 (BCRP), can actively pump drugs out of the cell.[11] This mechanism is well-documented in cancer multidrug resistance and has been implicated in resistance to various oral medications, including in a case of Hashimoto's thyroiditis.[12][13]

  • Activation of Pro-Survival Signaling Pathways: In thyroid cancer models, resistance to targeted therapies often involves the activation of parallel signaling pathways like PI3K/AKT and MAPK, which promote cell survival and proliferation, overriding the drug's effects.[14][15][16]

Q3: Which in vitro models are suitable for studying this compound resistance?

A3: The choice of in vitro model is critical for studying this compound resistance.

  • FRTL-5 Cells: This is a well-characterized line of normal rat thyroid follicular cells. They express TSH receptors and a functional Sodium/Iodide Symporter (NIS), making them an excellent model for studying iodide transport and the effects of antithyroid drugs on normal thyroid physiology.[10][17]

  • Human Thyroid Cancer Cell Lines: While this compound is not a cancer therapy, cancer cell lines can be valuable for studying general mechanisms of drug resistance, such as efflux pump activity and survival signaling. Commonly used lines include TPC-1 and BCPAP (papillary thyroid carcinoma) and C643 and 8505C (anaplastic thyroid carcinoma).

  • Primary Human Thyrocytes: Though more challenging to culture, primary cells offer the most physiologically relevant model.

  • CRISPR-Engineered Cell Lines: Gene editing technologies like CRISPR-Cas9 can be used to create specific genetic alterations in cell lines to investigate the function of a particular gene (e.g., knocking out an efflux pump) in conferring resistance.[18]

Q4: How is this compound resistance defined quantitatively?

A4: In an in vitro setting, resistance is quantitatively defined by the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a drug that is required to inhibit a given biological process (e.g., cell growth) by 50%. A resistant cell line will exhibit a significantly higher IC50 value for this compound compared to its parental, sensitive counterpart. This is typically determined using cell viability assays such as the MTT or CellTiter-Glo® assay after exposing cells to a range of this compound concentrations.

Section 2: Troubleshooting Guides

Problem Potential Causes Recommended Solutions
Issue: Failure to Induce a Stable this compound-Resistant Cell Line 1. Inappropriate Drug Concentration: Starting concentration may be too high (causing mass cell death) or too low (insufficient selective pressure).2. Infrequent Dosing: this compound may be unstable in culture media over long periods.3. Cell Line Heterogeneity: The parental cell line may not have a subpopulation capable of developing resistance.4. Contamination: Mycoplasma or other microbial contamination can alter cell behavior and drug response.1. First, determine the IC50 of the parental cell line. Start the induction protocol with a concentration at or below the IC20-IC30. Increase the dose gradually (e.g., by 1.5-2x) only after the cells have recovered their normal growth rate.2. Replenish the culture media with fresh this compound every 48-72 hours.3. Consider using a different cell line or performing single-cell cloning to isolate a resistant population.4. Regularly test cultures for mycoplasma contamination.
Issue: High Variability in Cell Viability (IC50) Assays 1. Inconsistent Cell Seeding: Uneven cell numbers across wells.2. Edge Effects: Wells on the perimeter of the plate are prone to evaporation, altering drug concentrations.3. Incomplete Reagent Mixing: Uneven distribution of viability reagent (e.g., MTT) in the well.4. Assay Timing: Reading the plate too early or too late.1. Ensure a single-cell suspension before plating. Use a calibrated multichannel pipette for seeding.2. Avoid using the outer wells of the microplate. Fill them with sterile PBS or media instead.3. After adding the reagent, gently tap the plate or use a plate shaker to ensure uniform mixing.4. Optimize and standardize the incubation time for the viability reagent according to the manufacturer's protocol.
Issue: Inconsistent Results in Iodide Uptake Assays 1. Variable NIS Expression: NIS expression can be highly dependent on cell confluency and TSH stimulation.2. Inefficient Washing: Residual extracellular radioiodide can lead to artificially high readings.3. Cell Detachment: Harsh washing steps can cause cell loss, leading to lower counts.1. Ensure all experimental groups are plated at the same density and are at a similar confluency (e.g., 80-90%) during the assay. Maintain consistent TSH stimulation conditions beforehand.2. Perform rapid, sequential washes with ice-cold wash buffer.3. Wash gently. After the final wash, visually inspect wells under a microscope to confirm the cell monolayer is intact.
Issue: Difficulty in Detecting Efflux Pump Overexpression 1. Low Protein Expression: The level of overexpression may be below the detection limit of a standard Western blot.2. Incorrect Antibody: The primary antibody may not be specific or sensitive enough.3. Functional vs. Expression-Level Changes: Resistance may be due to increased pump activity rather than a large increase in protein expression.1. For qRT-PCR, ensure high-quality RNA and optimized primers. For Western blot, increase the amount of protein loaded onto the gel.2. Validate your antibody using a positive control cell line known to overexpress the target pump.3. Perform a functional assay, such as a Rhodamine 123 or Calcein-AM efflux assay, to measure pump activity directly.[19]

Section 3: Key Experimental Protocols

Protocol 1: Development of a this compound-Resistant Thyroid Cell Line

This protocol describes a standard method for inducing drug resistance in an adherent thyroid cell line (e.g., FRTL-5) through continuous, dose-escalating exposure.

Methodology:

  • Determine Parental IC50: Culture the parental cells and perform a dose-response curve with this compound (e.g., 0.1 µM to 10 mM) for 72 hours. Use a cell viability assay (e.g., MTT) to calculate the IC50 value.

  • Initiate Resistance Induction: Seed the parental cells. Once they reach 50-60% confluency, add media containing this compound at a concentration equal to the IC20 or IC30.

  • Culture and Monitor: Maintain the cells in the drug-containing medium, replacing it every 2-3 days. Initially, cell growth will be slow, and significant cell death may occur.

  • Dose Escalation: Once the cells have adapted and resumed a normal growth rate (comparable to the parental line in drug-free media), passage them and increase the this compound concentration by a factor of 1.5 to 2.0.

  • Repeat: Repeat Step 4 through multiple cycles. This process can take several months.

  • Characterize Resistant Line: Periodically, culture the cells in drug-free medium for 1-2 weeks to ensure the resistance phenotype is stable. Confirm resistance by re-calculating the IC50 and comparing it to the parental line. A 5-fold or greater increase in IC50 is generally considered a sign of resistance.

Protocol 2: Assessment of NIS-Mediated Iodide Uptake

This protocol measures the functional activity of the Sodium/Iodide Symporter (NIS).

Methodology:

  • Cell Seeding: Plate cells (e.g., FRTL-5) in a 24-well plate and grow to 80-90% confluency. For TSH-dependent cell lines, ensure they have been stimulated with TSH for at least 24 hours to maximize NIS expression.

  • Preparation: Gently wash the cells twice with warm Hanks' Balanced Salt Solution (HBSS) or a similar buffer.

  • Uptake: Add 250 µL of HBSS containing non-radioactive sodium iodide (e.g., 10 µM) and a tracer amount of ¹²⁵I-NaI (e.g., 0.1 µCi).

  • Control Group: For a negative control, add a competitive NIS inhibitor like potassium perchlorate (KClO₄, 100 µM) to a set of wells 10 minutes before adding the radioiodide solution.

  • Incubation: Incubate the plate at 37°C for 30-40 minutes.

  • Washing: Terminate the uptake by rapidly aspirating the uptake buffer and washing the cells three times with 1 mL of ice-cold HBSS.

  • Lysis and Counting: Lyse the cells by adding 500 µL of 0.1 M NaOH to each well. Transfer the lysate to gamma-counting tubes and measure the radioactivity using a gamma counter.

  • Analysis: Normalize the counts to the amount of protein per well (determined by a BCA assay from a parallel plate). NIS-specific uptake is the difference between total uptake and the uptake observed in the presence of perchlorate.

Protocol 3: Evaluation of Efflux Pump Activity (Calcein-AM Assay)

This assay measures the function of multidrug resistance pumps like P-glycoprotein (ABCB1) and BCRP (ABCG2), which can efflux the fluorescent substrate Calcein.

Methodology:

  • Cell Seeding: Plate sensitive and resistant cells in a 96-well black, clear-bottom plate and grow to ~90% confluency.

  • Inhibitor Pre-incubation: To a subset of wells, add a known efflux pump inhibitor (e.g., Verapamil for P-gp or Ko143 for BCRP) and incubate for 30-60 minutes at 37°C.

  • Substrate Loading: Add the fluorescent substrate Calcein-AM (acetoxymethyl ester) to all wells at a final concentration of ~0.25 µM. Calcein-AM is non-fluorescent and cell-permeable. Inside the cell, esterases cleave the AM group, trapping the now-fluorescent calcein.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Measurement: Measure the intracellular fluorescence using a fluorescence plate reader (Excitation: ~490 nm, Emission: ~520 nm).

  • Analysis: In resistant cells with high efflux pump activity, the calcein will be actively pumped out, resulting in low fluorescence. In sensitive cells or resistant cells treated with an inhibitor, the pumps are blocked, leading to calcein accumulation and high fluorescence. Compare the fluorescence intensity between sensitive, resistant, and inhibitor-treated resistant cells.

Section 4: Data Presentation and Visualization

Table 1: Example Quantitative Data for this compound-Resistant (MMI-R) vs. Parental Sensitive (SEN) Thyroid Cells

ParameterSEN Cell LineMMI-R Cell LineFold ChangePotential Interpretation
This compound IC50 1.2 mM15.8 mM13.2xDevelopment of significant drug resistance.
NIS (SLC5A5) mRNA Expression 1.0 (baseline)0.25-4.0xDownregulation of iodide uptake machinery.
Functional Iodide Uptake 45 pmol/mg protein8 pmol/mg protein-5.6xImpaired ability to concentrate iodide.
BCRP (ABCG2) mRNA Expression 1.0 (baseline)21.321.3xUpregulation of a key drug efflux pump.
Calcein Fluorescence Accumulation 100%35%-2.9xIncreased efflux pump activity.

Diagrams of Pathways and Workflows

Below are diagrams generated using the DOT language to visualize key concepts in this compound resistance research.

Methimazole_Resistance_Mechanisms cluster_cell Thyroid Cell Interior drug Extracellular This compound mmi_in Intracellular This compound drug->mmi_in Uptake via Transporters cell Thyroid Cell target Thyroid Peroxidase (TPO) hormone Thyroid Hormone Synthesis Blocked target->hormone Prevents mmi_in->target Inhibition efflux Efflux Pump (e.g., ABCG2) mmi_in->efflux Export nis NIS Transporter survival Pro-Survival Signaling (PI3K/AKT, MAPK) survival->cell Promotes Cell Survival/Proliferation uptake_block 1. Decreased Uptake (NIS Downregulation) uptake_block->mmi_in Reduces efflux_up 2. Increased Efflux efflux_up->mmi_in Depletes target_alt 3. Target Alteration (TPO Mutation) target_alt->target Prevents Binding pathway_act 4. Pathway Activation pathway_act->survival Activates Experimental_Workflow cluster_char Characterization Assays start Start with Parental Sensitive Cell Line ic50_initial 1. Determine Baseline This compound IC50 start->ic50_initial induce 2. Induce Resistance (Continuous, dose-escalating MMI exposure) ic50_initial->induce stabilize 3. Culture for several months until phenotype is stable induce->stabilize ic50_final 4. Confirm Resistance: Re-determine IC50 stabilize->ic50_final characterize 5. Mechanistic Characterization ic50_final->characterize q_pcr Gene Expression (qRT-PCR for NIS, ABCG2, etc.) western Protein Levels (Western Blot) uptake NIS Functional Assay (Iodide Uptake) efflux Efflux Pump Assay (Calcein-AM) Signaling_Pathways receptor Growth Factor Receptors (e.g., EGFR) pi3k PI3K receptor->pi3k ras RAS receptor->ras akt AKT pi3k->akt PDK1 mtor mTOR akt->mtor output Cell Proliferation Inhibition of Apoptosis Drug Resistance akt->output Inhibits Bad, FoxO, etc. mtor->output raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk erk->output

References

Troubleshooting matrix effects in methimazole assays of plasma samples.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering matrix effects in the bioanalytical quantification of methimazole in plasma samples.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: What are matrix effects and how do they affect my this compound assay?

Answer: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting endogenous components in the sample matrix.[1][2] In the context of this compound assays in plasma, substances like phospholipids, salts, and proteins can interfere with the analysis.[2][3] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the assay.[4][5] Electrospray ionization (ESI) is particularly susceptible to these effects compared to atmospheric pressure chemical ionization (APCI).[3][4]

FAQ 2: I'm observing poor accuracy and precision in my results. Could this be a matrix effect?

Answer: Yes, inconsistent accuracy and precision are hallmark signs of unmanaged matrix effects.[6] When different plasma samples have varying concentrations of interfering components, the degree of ion suppression or enhancement can change from sample to sample, leading to high variability in your results.[7] It is crucial to assess the matrix effect to ensure the reliability of your bioanalytical method.[8][9]

Troubleshooting Guide: Investigating and Quantifying Matrix Effects

If you suspect matrix effects are impacting your this compound assay, the following experimental protocols can help you investigate and quantify the issue.

1. Qualitative Assessment: Post-Column Infusion

This method helps identify regions in the chromatogram where ion suppression or enhancement occurs.

  • Experimental Protocol:

    • Infuse a standard solution of this compound at a constant flow rate into the mass spectrometer post-column.

    • Inject a blank, extracted plasma sample onto the HPLC system.

    • Monitor the this compound signal. A stable baseline is expected.

    • Any deviation (dip or rise) from the baseline during the chromatographic run indicates the presence of matrix components causing ion suppression or enhancement at that retention time.[3]

2. Quantitative Assessment: Post-Extraction Spike Method

This is the industry-standard method to quantify the extent of matrix effects.[2]

  • Experimental Protocol:

    • Prepare three sets of samples:

      • Set A (Neat Solution): this compound and its internal standard (IS) in a neat (pure) solvent.

      • Set B (Post-Spike): Blank plasma is extracted first, and then the extract is spiked with this compound and its IS.

      • Set C (Pre-Spike): Blank plasma is spiked with this compound and its IS before the extraction process.

    • Analyze all three sets of samples.

    • Calculate the Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE) using the peak areas.

  • Calculations:

    • Matrix Factor (MF %): (Peak Area in Set B / Peak Area in Set A) * 100

      • An MF of 100% indicates no matrix effect.

      • An MF < 100% indicates ion suppression.[3]

      • An MF > 100% indicates ion enhancement.[3]

    • Recovery (RE %): (Peak Area in Set C / Peak Area in Set B) * 100

    • Process Efficiency (PE %): (Peak Area in Set C / Peak Area in Set A) * 100

  • Data Interpretation: A consistent Matrix Factor across different lots of plasma is crucial for a robust method. The ideal absolute MF should be between 0.75 and 1.25.[2]

FAQ 3: How can I minimize or eliminate matrix effects in my this compound assay?

Answer: Several strategies can be employed to mitigate matrix effects, often in combination.

1. Optimize Sample Preparation: The goal is to remove interfering endogenous components while efficiently extracting this compound.

  • Protein Precipitation (PPT): A common, simple, and fast method using solvents like acetonitrile or methanol.[4] However, it may not provide the cleanest extracts and can be prone to matrix effects.[10]

  • Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT by partitioning the analyte into an immiscible organic solvent.[11]

  • Solid-Phase Extraction (SPE): Generally provides the most effective cleanup by using a solid sorbent to selectively retain the analyte and wash away interferences.[3][6] While robust, SPE can still concentrate some interfering compounds.[3]

Table 1: Comparison of Sample Preparation Techniques for this compound Assays

TechniquePrincipleAdvantagesDisadvantagesReference
Protein Precipitation (PPT) Protein removal by denaturation with an organic solvent.Simple, fast, high-throughput.Non-selective, may result in significant matrix effects.[4][10]
Liquid-Liquid Extraction (LLE) Partitioning of analyte between aqueous and immiscible organic phases.Cleaner extracts than PPT.More labor-intensive, requires solvent optimization.[11]
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent, interferences are washed away.Provides the cleanest extracts, high recovery.Can be more expensive and time-consuming, method development is critical.[3][6]

2. Optimize Chromatographic Conditions: The aim is to chromatographically separate this compound from co-eluting matrix components.

  • Column Chemistry: Use a different stationary phase (e.g., C18, Phenyl-Hexyl) to alter selectivity.

  • Mobile Phase: Adjust the organic solvent, pH, or additives to improve separation.

  • Gradient Elution: Modify the gradient slope to better resolve the analyte peak from interferences.

3. Use a Suitable Internal Standard (IS): An ideal internal standard co-elutes with the analyte and experiences the same degree of matrix effect, thus normalizing the signal.

  • Stable Isotope-Labeled (SIL) Internal Standard: This is the best choice (e.g., this compound-d3). It has nearly identical chemical and physical properties to the analyte, ensuring it co-elutes and is affected by the matrix in the same way.[12][13]

  • Structural Analog Internal Standard: A molecule with a similar structure to the analyte. While more cost-effective, it may not perfectly co-elute or experience the same ionization effects as the analyte.[14]

Visual Guides

Workflow for Troubleshooting Matrix Effects

The following diagram outlines a systematic approach to identifying and mitigating matrix effects in your this compound assay.

G cluster_0 Phase 1: Identification cluster_1 Phase 2: Mitigation Start Poor Accuracy/Precision Observed Assess Perform Matrix Effect Assessment Start->Assess PostColumn Qualitative: Post-Column Infusion Assess->PostColumn Initial Screen PostSpike Quantitative: Post-Extraction Spike Assess->PostSpike Quantify Result Matrix Effect Confirmed? PostColumn->Result PostSpike->Result End No Significant Matrix Effect Result->End No Optimize Implement Mitigation Strategies Result->Optimize Yes SamplePrep Optimize Sample Prep (PPT, LLE, SPE) Optimize->SamplePrep Chroma Optimize Chromatography Optimize->Chroma IS Use SIL Internal Standard Optimize->IS Reassess Re-evaluate Matrix Effect SamplePrep->Reassess Chroma->Reassess IS->Reassess Reassess->Optimize No (Iterate) Pass Method Validated Reassess->Pass Yes

Caption: A workflow for identifying and mitigating matrix effects.

Mechanism of Ion Suppression in ESI

This diagram illustrates how co-eluting matrix components can interfere with the ionization of this compound in an electrospray ionization (ESI) source.

G Mechanism of ESI Ion Suppression cluster_0 Ideal Condition (No Matrix Effect) cluster_1 With Matrix Effect Droplet1 ESI Droplet (Analyte Only) AnalyteIon1 [this compound+H]+ Droplet1->AnalyteIon1 Efficient Ionization MS1 Mass Spectrometer (High Signal) AnalyteIon1->MS1 Droplet2 ESI Droplet (Analyte + Matrix) AnalyteIon2 [this compound+H]+ Droplet2->AnalyteIon2 Competition for Charge/Surface MatrixIon [Matrix+H]+ Droplet2->MatrixIon Competition for Charge/Surface MS2 Mass Spectrometer (Suppressed Signal) AnalyteIon2->MS2

Caption: How matrix components suppress analyte ionization in ESI.

References

Technical Support Center: Enhancing Transd-ermal Methimazole Permeation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the permeation of transdermal methimazole formulations.

Frequently Asked Questions (FAQs)

Q1: What are the most common formulation strategies to enhance the transdermal permeation of this compound?

A1: Common strategies focus on optimizing the vehicle and incorporating permeation enhancers. This compound is a small molecule (114.16 g/mol ) with a logP of 0.75, making it a suitable candidate for transdermal delivery.[1] Formulations like Pluronic lecithin organogels (PLOs), microemulsions, and lipophilic vehicles are frequently investigated.[2][3][4] The inclusion of chemical enhancers such as fatty acids (e.g., oleic acid), terpenes, pyrrolidones, and glycols (e.g., propylene glycol) can significantly improve permeation by disrupting the stratum corneum lipids or improving drug partitioning.[2][5]

Q2: Which animal model's skin is most representative of human skin for in vitro permeation studies of this compound?

A2: While various animal models are used, porcine (pig) skin is generally considered the most relevant substitute for human skin in vitro due to similarities in thickness, follicular structure, and lipid composition of the stratum corneum.[6] However, studies on feline skin are also prevalent, particularly for veterinary formulations, and have shown that the pinna (inner ear) allows for greater absorption compared to other body regions.[4][7]

Q3: What is the standard temperature for conducting in vitro skin permeation studies with Franz diffusion cells?

A3: To mimic physiological conditions, the skin surface temperature is typically maintained at 32°C ± 1°C.[3][8] The receptor medium is often kept at 37°C to simulate body temperature.[6]

Q4: How can I ensure "sink conditions" are maintained throughout my Franz diffusion cell experiment?

A4: Maintaining sink conditions, where the concentration of the drug in the receptor compartment is significantly lower than in the donor compartment, is crucial for accurate permeation data. This is typically achieved by using a large volume of receptor fluid or by periodically sampling and replacing the receptor medium with fresh, pre-warmed fluid.[8] The drug concentration in the receptor phase should ideally not exceed 10% of its saturation solubility in the receptor medium.

Q5: What are the critical parameters to validate for an HPLC method used to quantify this compound in permeation samples?

A5: A validated HPLC method is essential for accurate quantification. Key parameters to validate include linearity, accuracy, precision (intraday and interday), selectivity, limit of detection (LOD), and limit of quantification (LOQ). A common mobile phase for this compound analysis consists of acetonitrile and water.[9]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High variability in permeation results between replicate Franz cells. 1. Inconsistent membrane thickness or integrity.2. Air bubbles trapped under the membrane.3. Inconsistent dosing of the formulation.4. Poor temperature control.5. Inconsistent stirring speed.1. Use membranes from the same donor/lot and inspect for damage. For biological membranes, measure thickness.[4]2. Carefully fill the receptor chamber and tilt the cell to remove any bubbles before starting the experiment.[10]3. Use a positive displacement pipette for accurate and consistent application of the formulation.4. Ensure the water bath circulator is functioning correctly and the temperature in the receptor chamber is stable.[11]5. Use a validated multi-cell stirrer with consistent and appropriate stir bar sizes.[10]
No or very low this compound permeation detected. 1. Formulation is not optimized for permeation.2. The analytical method is not sensitive enough.3. The membrane is too thick or has low permeability.4. This compound has degraded in the formulation or receptor medium.1. Consider adding a validated permeation enhancer or modifying the vehicle (e.g., using a microemulsion).[3][12]2. Re-validate the HPLC method to ensure the LOQ is sufficient to detect low concentrations of this compound.[9]3. Switch to a more permeable membrane or a different skin region if using biological tissue (e.g., feline ear skin).[7]4. Assess the stability of this compound in the formulation and receptor medium under experimental conditions.
Atypical permeation profile (e.g., no lag time, or a sudden spike in permeation). 1. Damaged membrane (e.g., holes or scratches).2. Leakage from the Franz cell assembly.3. Contamination of the receptor medium.1. Discard the data from that cell and carefully inspect membranes before use.2. Ensure the cell is properly clamped and sealed.3. Use clean glassware and fresh receptor medium for each experiment.
Crystallization of the drug on the skin surface. 1. The formulation is supersaturated.2. The vehicle has evaporated.1. Reduce the drug concentration in the formulation.2. Cover the donor chamber with parafilm or a lid to minimize evaporation.[8]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on transdermal this compound delivery.

Table 1: In Vitro Permeation of this compound from Different Formulations

FormulationMembraneSteady-State Flux (Jss) (µg/cm²/h)Permeability Coefficient (Kp) (cm/h x 10⁻³)Lag Time (h)Enhancement RatioReference
Microemulsion (Optimal)Rat Skin14.58 ± 1.230.4861.82 ± 0.11-[12]
Microemulsion (50% oil, 5% water)Rat Skin---3.5 (vs. suspension)[13]
Lipophilic VehicleFeline Ear Skin1.67 ± 0.60.17 ± 0.063.6 ± 1.1-[4]
PLO GelFeline Ear Skin0.11 ± 0.070.01 ± 0.018.9 ± 3.1-[4]

Note: Direct comparison between studies should be made with caution due to differences in experimental conditions.

Table 2: Cumulative Percentage of this compound Released/Permeated After 6 Hours

FormulationMembrane% Released/PermeatedReference
Microemulsion-based FoamSynthetic84.64%[3][14]
Lipoderm™ BaseSynthetic47.86%[3][14]
VersaPro™ Gel BaseSynthetic33.53%[3][14]
PLO GelSynthetic33.08%[3][14]

Experimental Protocols

Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells
  • Membrane Preparation:

    • Excise full-thickness skin (e.g., porcine or feline) and carefully remove subcutaneous fat and connective tissue.[6]

    • Cut the skin into sections large enough to be mounted on the Franz diffusion cells.

    • Hydrate the skin in phosphate-buffered saline (PBS) at 4°C for at least 30 minutes before mounting.[8]

  • Franz Cell Assembly:

    • Mount the prepared skin membrane between the donor and receptor chambers of the Franz cell, with the stratum corneum side facing the donor compartment.[15]

    • Clamp the chambers together securely to prevent leakage.

    • Fill the receptor chamber with a suitable receptor medium (e.g., PBS, pH 7.4), ensuring no air bubbles are trapped beneath the membrane.

  • Temperature and Stirring:

    • Place the Franz cells in a temperature-controlled water bath or block to maintain the skin surface temperature at 32°C.[8]

    • Begin stirring the receptor medium at a constant rate (e.g., 600 rpm) to ensure homogeneity.[11]

  • Dosing and Sampling:

    • Apply a precise amount of the this compound formulation to the skin surface in the donor chamber.[8]

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium for analysis.[6]

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium.[8]

  • Sample Analysis:

    • Analyze the collected samples for this compound concentration using a validated HPLC method.[16]

    • Calculate the cumulative amount of this compound permeated per unit area (μg/cm²) and plot this against time.

    • Determine key permeation parameters such as steady-state flux (Jss), lag time (t_lag), and permeability coefficient (Kp).

Protocol 2: Stratum Corneum Tape Stripping
  • Skin Site Selection:

    • Choose a suitable skin area for the application of the formulation.

  • Formulation Application and Removal:

    • Apply the this compound formulation to the selected site for a specified duration.

    • At the end of the exposure time, gently remove any excess formulation from the skin surface.

  • Tape Stripping Procedure:

    • Firmly press a piece of adhesive tape (e.g., D-Squame®) onto the treated skin area for a few seconds.[17]

    • Remove the tape strip smoothly and consistently in a single motion.[18]

    • Repeat the process with new tape strips for a predetermined number of times (e.g., 10-20 strips) on the same skin site to progressively remove layers of the stratum corneum.[19]

  • Sample Extraction and Analysis:

    • Extract this compound from each tape strip using a suitable solvent.

    • Analyze the extracts using a validated HPLC method to determine the amount of this compound present in each layer of the stratum corneum.

Visualizations

Experimental_Workflow Experimental Workflow for Transdermal Permeation Study cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_membrane Membrane Preparation (e.g., skin excision, hydration) assembly Franz Cell Assembly (Mounting membrane) prep_membrane->assembly prep_receptor Receptor Medium Preparation (e.g., PBS, degassing) prep_receptor->assembly equilibrium System Equilibration (32°C, stirring) assembly->equilibrium dosing Formulation Dosing equilibrium->dosing sampling Time-point Sampling dosing->sampling Over 24h hplc HPLC Analysis sampling->hplc data Data Calculation (Flux, Kp, Lag Time) hplc->data

Caption: Workflow for an in vitro transdermal permeation study.

Troubleshooting_Logic Troubleshooting Logic for Low Permeation action_node action_node start_node Low/No Permeation Observed check_formulation Is formulation optimized? start_node->check_formulation check_analytical Is analytical method sensitive enough? check_formulation->check_analytical Yes action_formulation Action: Add permeation enhancer or change vehicle. check_formulation->action_formulation No check_membrane Is membrane integrity compromised? check_analytical->check_membrane Yes action_analytical Action: Re-validate HPLC method for lower LOQ. check_analytical->action_analytical No action_membrane Action: Inspect membranes pre-experiment. check_membrane->action_membrane Yes

Caption: A logical approach to troubleshooting low permeation results.

Skin_Permeation_Pathway Chemical Enhancer Mechanisms on Stratum Corneum cluster_sc Stratum Corneum Barrier enhancer Chemical Permeation Enhancers (e.g., Oleic Acid, Propylene Glycol) pathway1 Lipid Disruption (Increased Fluidity) enhancer->pathway1 pathway2 Improved Partitioning (Increased Drug Solubility in SC) enhancer->pathway2 lipids Intercellular Lipids (Highly Ordered) keratin Corneocytes (Keratin-filled) permeation Enhanced Drug Permeation lipids->permeation pathway1->lipids affects pathway2->lipids modifies

Caption: Mechanisms of chemical permeation enhancers.

References

Preventing the degradation of methimazole during biological sample processing.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of methimazole in biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during sample processing and to troubleshoot common issues encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of this compound degradation in biological samples?

A1: this compound is primarily susceptible to oxidative and hydrolytic degradation. The thione moiety of the this compound molecule is particularly prone to oxidation.[1][2] Factors such as exposure to light, elevated temperatures, and suboptimal pH can accelerate this degradation process.[3]

Q2: What are the known degradation products of this compound?

A2: The main degradation products of this compound include this compound disulfide, which is an oxidation metabolite.[4] Other potential degradation products that can be formed under stress conditions include N-methylhydantoin and N-methylthiourea.[2] Advanced analytical techniques like UPLC-Q-TOF MS/MS can be utilized for the identification of these degradation products.

Q3: What is the recommended storage temperature for plasma and urine samples containing this compound?

A3: For long-term storage of plasma and urine samples, freezing at -80°C is recommended to minimize degradation. While some studies on non-biological matrices have suggested that refrigerated conditions might be less stable than room temperature for certain formulations, freezing is the standard practice for preserving the integrity of analytes in biological samples.[5][6] For short-term storage, such as during sample processing, it is advisable to keep the samples on ice.

Q4: Can freeze-thaw cycles affect the stability of this compound in plasma samples?

A4: Repeated freeze-thaw cycles can impact the stability of various analytes in plasma.[7][8] It is recommended to minimize the number of freeze-thaw cycles for samples containing this compound to prevent potential degradation. Aliquoting samples into smaller volumes before freezing can help avoid the need for repeated thawing of the entire sample.

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC analysis of this compound, often stemming from its degradation.

Problem Potential Cause Recommended Solution
Low Analyte Recovery Degradation of this compound during sample collection, processing, or storage.- Ensure rapid processing of blood samples after collection. - Use an appropriate anticoagulant (EDTA is generally preferred). - Consider adding an antioxidant like ascorbic acid to the collection tube. - Store samples at -80°C for long-term storage. - Minimize freeze-thaw cycles.
Inefficient protein precipitation.- Optimize the protein precipitation method. Acetonitrile is often effective.[9][10] A comparison of different methods is provided in the Experimental Protocols section.
Poor Peak Shape (Tailing or Fronting) Co-elution of degradation products with the parent this compound peak.- Optimize the HPLC mobile phase and gradient to achieve better separation of this compound from its degradation products.
Issues with the HPLC column.- Ensure the column is properly equilibrated. - If the column is old or contaminated, replace it.
Appearance of Unexpected Peaks Formation of this compound degradation products.- Confirm the identity of the unexpected peaks using mass spectrometry (MS). - Review sample handling and storage procedures to identify potential causes of degradation.
High Variability Between Replicates Inconsistent degradation of this compound across different sample aliquots.- Standardize all sample handling and processing steps. - Ensure uniform storage conditions for all samples.

Data on this compound Stability

While specific quantitative data on the long-term stability of this compound in frozen biological matrices is limited in publicly available literature, the following table summarizes general stability information.

Matrix Storage Condition Duration Stability Reference
0.9% NaCl Infusion SolutionRoom Temperature (diffuse light)24 hoursStable[11]
Poloxamer Lecithin OrganogelRoom Temperature (25°C ± 2°C)62 daysConcentration remained above 90%[5]
Poloxamer Lecithin OrganogelRefrigerated (5°C)> 62 daysLess stable than room temperature[5]

Experimental Protocols

Protocol 1: Blood Sample Collection and Plasma Preparation
  • Blood Collection:

    • Collect whole blood into tubes containing K2EDTA as the anticoagulant.

    • Immediately after collection, gently invert the tubes 8-10 times to ensure proper mixing with the anticoagulant.

    • Place the tubes on ice or in a refrigerated rack.

  • Plasma Separation:

    • Within one hour of collection, centrifuge the blood samples at 1,500 x g for 10 minutes at 4°C.

    • Carefully aspirate the supernatant (plasma) without disturbing the buffy coat and transfer it to clean, labeled polypropylene tubes.

  • Storage:

    • For immediate analysis, store the plasma at 4°C.

    • For long-term storage, freeze the plasma samples at -80°C.

Protocol 2: Protein Precipitation for HPLC Analysis

This protocol compares three common protein precipitation methods. It is recommended to validate the chosen method for your specific analytical requirements.

  • Reagents:

    • Acetonitrile (ACN), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Trichloroacetic acid (TCA), 10% (w/v) in water

  • Procedure:

    • Thaw frozen plasma samples on ice.

    • Vortex the plasma samples briefly to ensure homogeneity.

    • In a microcentrifuge tube, add the precipitating agent to the plasma sample in the recommended ratio (see table below).

    • Vortex the mixture vigorously for 30-60 seconds.

    • Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant for HPLC analysis.

Precipitating Agent Ratio (Agent:Plasma) Notes
Acetonitrile3:1Generally provides efficient protein removal and a clear supernatant.[10]
Methanol3:1Also a common choice, but may be less efficient than acetonitrile for some matrices.[1]
10% Trichloroacetic Acid1:2Effective but can result in an acidic extract that may require pH adjustment before injection.
Protocol 3: Stabilization with Ascorbic Acid (Recommended for validation)

While specific protocols for using ascorbic acid to stabilize this compound in biological samples are not widely published, the following is a general guideline that should be validated for your specific application.

  • Preparation of Ascorbic Acid Solution:

    • Prepare a fresh solution of L-ascorbic acid in deionized water at a concentration of 10 mg/mL.

  • Addition to Sample:

    • Immediately after collecting the blood sample into an EDTA tube, add the ascorbic acid solution to achieve a final concentration of approximately 0.5-1 mg/mL of blood.

    • Gently mix the sample.

  • Proceed with Plasma Preparation:

    • Follow the steps outlined in Protocol 1 for plasma separation and storage.

Visualizations

This compound Degradation Pathway

The following diagram illustrates the putative metabolic and degradation pathways of this compound, highlighting its susceptibility to oxidation.

methimazole_degradation Putative Degradation Pathway of this compound This compound This compound methimazole_disulfide This compound Disulfide This compound->methimazole_disulfide Oxidation sulfenic_acid Sulfenic Acid Intermediate This compound->sulfenic_acid S-oxidation n_methylthiourea N-methylthiourea This compound:s->n_methylthiourea:n n_methylhydantoin N-methylhydantoin This compound->n_methylhydantoin Hydrolytic Degradation oxidative_stress Oxidative Stress (e.g., ROS, H2O2) oxidative_stress->this compound hydrolysis Hydrolysis hydrolysis->this compound metabolism Metabolism (CYP450, FMO) metabolism->this compound sulfinic_acid Sulfinic Acid sulfenic_acid->sulfinic_acid Further Oxidation glyoxal Glyoxal n_methylthiourea->glyoxal

Putative degradation pathway of this compound.
General Workflow for this compound Analysis

This diagram outlines the key steps in the processing of biological samples for this compound analysis.

methimazole_workflow General Workflow for this compound Analysis cluster_collection Sample Collection cluster_processing Sample Processing cluster_analysis Analysis blood_collection Blood Collection (EDTA tube) stabilization Optional: Add Antioxidant (e.g., Ascorbic Acid) blood_collection->stabilization centrifugation Centrifugation (1,500 x g, 10 min, 4°C) stabilization->centrifugation plasma_separation Plasma Separation centrifugation->plasma_separation protein_precipitation Protein Precipitation (e.g., Acetonitrile) plasma_separation->protein_precipitation storage Storage (-80°C) plasma_separation->storage Long-term supernatant_collection Supernatant Collection protein_precipitation->supernatant_collection hplc_analysis HPLC Analysis supernatant_collection->hplc_analysis data_analysis Data Analysis hplc_analysis->data_analysis

Workflow for this compound sample processing.

References

Validation & Comparative

Unveiling the Immunosuppressive Properties of Methimazole on B Lymphocytes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the in vivo immunosuppressive effects of methimazole on B lymphocytes reveals a complex interplay of direct and indirect cellular modifications. This guide provides a comparative analysis of this compound against other immunosuppressive agents, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

This compound (MMI), a thionamide drug primarily used in the management of hyperthyroidism, has long been observed to exert immunosuppressive effects, particularly in autoimmune thyroid disorders such as Graves' disease. While its primary mechanism of action involves the inhibition of thyroid peroxidase (TPO) and subsequent reduction in thyroid hormone synthesis, its influence on the immune system, specifically on B lymphocytes, is a subject of ongoing investigation. This report synthesizes current research to validate and compare the in vivo immunosuppressive effects of this compound on B lymphocytes.

Comparative Efficacy of Immunosuppressive Agents on B Lymphocyte Function

To contextualize the immunosuppressive potential of this compound, its effects on B lymphocytes are compared with other agents: Propylthiouracil (PTU), another thionamide; Corticosteroids, a broad-spectrum immunosuppressant; and Rituximab, a monoclonal antibody targeting B cells.

Parameter This compound (MMI) Propylthiouracil (PTU) Corticosteroids Rituximab
Effect on B Cell Subsets In Graves' disease patients, long-term therapy leads to a decrease in circulating CD5+ and CD5+/FMC7+ B cells and an increase in CD5- B cells[1]. However, the overall B cell distribution remains abnormal[1]. A lower proportion of intrathyroidal CD20+ B lymphocytes is also observed[2].Similar to MMI, exhibits immunosuppressive effects in vitro[3].Induces a transient reduction in circulating B lymphocytes, primarily through redistribution to the bone marrow[4]. Can lead to a decrease in naïve B cells and a relative increase in memory B cells in certain conditions[5].Induces rapid and specific depletion of CD20-positive B cells[6].
Impact on Immunoglobulin Production In vitro, at concentrations of ≥ 10⁻⁵M, significantly lowers the release of IgG and IgM from peripheral blood lymphocytes[3].In vitro, at concentrations of ≥ 10⁻⁵M, significantly lowers the release of IgG and IgM from peripheral blood lymphocytes. Possesses stronger free radical scavenging ability than MMI[3].Can have varied effects; physiological concentrations may stimulate antibody production in vitro, while higher doses can be suppressive[7][8].Significantly reduces the production of autoantibodies by depleting the B cell population[9].
Mechanism of Action on B Cells The effect is considered largely indirect, potentially mediated by alterations in T cell subsets and a reduction in thyroid hormone levels, leading to a down-regulation of B cell activity[10][11]. May also involve the Fas-FasL pathway and Bcl-2 expression, promoting lymphocyte apoptosis.Similar to MMI, the immunosuppressive effects are likely multifactorial, including direct effects on lymphocytes and free radical scavenging[3].Binds to the glucocorticoid receptor, leading to various effects including inhibition of B cell receptor (BCR) signaling, induction of apoptosis, and redistribution of B cells from circulation[4][8][12].A monoclonal antibody that binds to the CD20 antigen on B lymphocytes, leading to cell lysis via complement-dependent cytotoxicity (CDC), antibody-dependent cellular cytotoxicity (ADCC), and induction of apoptosis[13][14][15].

Experimental Protocols for Assessing B Lymphocyte Immunosuppression

Accurate validation of the in vivo immunosuppressive effects of this compound and other agents on B lymphocytes relies on robust experimental methodologies. Below are detailed protocols for key assays cited in the literature.

Analysis of Circulating B Lymphocyte Subsets by Flow Cytometry

This protocol is adapted from studies investigating changes in B cell populations in patients treated with this compound[1][16].

Objective: To enumerate and phenotype circulating B lymphocyte subsets.

Materials:

  • Whole blood collected in EDTA tubes

  • Phosphate-buffered saline (PBS)

  • Ficoll-Paque PLUS

  • Monoclonal antibodies conjugated to fluorochromes (e.g., anti-CD19, anti-CD5, anti-CD20, anti-CD27, anti-IgD)

  • FACS buffer (PBS with 2% FBS and 0.1% sodium azide)

  • Flow cytometer

Procedure:

  • Peripheral Blood Mononuclear Cell (PBMC) Isolation:

    • Dilute whole blood 1:1 with PBS.

    • Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube.

    • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

    • Aspirate the upper layer and carefully collect the mononuclear cell layer at the plasma-Ficoll interface.

    • Wash the collected cells twice with PBS by centrifugation at 300 x g for 10 minutes.

    • Resuspend the cell pellet in FACS buffer and perform a cell count.

  • Immunofluorescent Staining:

    • Aliquot approximately 1 x 10⁶ PBMCs into flow cytometry tubes.

    • Add the predetermined optimal concentrations of fluorochrome-conjugated monoclonal antibodies to the respective tubes.

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with 2 mL of cold FACS buffer by centrifugation at 300 x g for 5 minutes.

    • Resuspend the final cell pellet in 300-500 µL of FACS buffer.

  • Flow Cytometric Analysis:

    • Acquire the stained samples on a calibrated flow cytometer.

    • Gate on the lymphocyte population based on forward and side scatter properties.

    • Identify total B cells using a pan-B cell marker (e.g., CD19).

    • Further gate on the CD19-positive population to analyze subsets based on the expression of other markers (e.g., CD5, CD27, IgD).

G cluster_0 Sample Preparation cluster_1 Cell Staining cluster_2 Data Acquisition & Analysis WholeBlood Whole Blood Collection PBMC_Isolation PBMC Isolation (Ficoll Gradient) WholeBlood->PBMC_Isolation Staining Immunofluorescent Staining (Antibody Cocktail) PBMC_Isolation->Staining Washing Washing Steps Staining->Washing FlowCytometry Flow Cytometry Acquisition Washing->FlowCytometry Gating Gating & Analysis (B Cell Subsets) FlowCytometry->Gating

Fig. 1: Experimental workflow for B cell subset analysis.
In Vitro B Lymphocyte Immunoglobulin Production Assay

This protocol is based on in vitro studies assessing the direct effects of immunosuppressive drugs on B cell function[3].

Objective: To quantify the in vitro production of immunoglobulins (IgG and IgM) by peripheral blood lymphocytes in the presence of immunosuppressive agents.

Materials:

  • Isolated PBMCs (as described above)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics

  • Pokeweed mitogen (PWM)

  • This compound and other test compounds

  • 96-well cell culture plates

  • ELISA kits for human IgG and IgM

Procedure:

  • Cell Culture:

    • Adjust the concentration of PBMCs to 2 x 10⁶ cells/mL in complete RPMI-1640 medium.

    • Plate 100 µL of the cell suspension into each well of a 96-well plate.

    • Add 50 µL of medium containing the desired concentration of the test compound (e.g., this compound at ≥ 10⁻⁵M).

    • Add 50 µL of medium containing a polyclonal B cell activator, such as Pokeweed Mitogen (PWM), to stimulate immunoglobulin production. Include appropriate controls (unstimulated cells, cells with PWM only).

    • Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 7-10 days.

  • Quantification of Immunoglobulins:

    • After the incubation period, centrifuge the plates at 400 x g for 10 minutes.

    • Carefully collect the cell-free supernatants.

    • Quantify the concentration of IgG and IgM in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis:

    • Compare the levels of IgG and IgM produced in the presence of the test compounds to the levels in the control wells (PWM stimulation without the drug).

Signaling Pathways Modulated by this compound in B Lymphocytes

The precise intracellular signaling pathways in B lymphocytes affected by this compound are not fully elucidated, and the effects are likely a combination of direct and indirect actions. The current understanding suggests a multifactorial mechanism.

G cluster_0 This compound's Influence cluster_1 Cellular Effects cluster_2 Downstream Consequences MMI This compound T_Cell Regulatory T Cells MMI->T_Cell Modulates Subsets Thyroid_Cell Thyroid Cells MMI->Thyroid_Cell Reduces Hormone Synthesis B_Cell B Lymphocyte MMI->B_Cell Potential Direct Effects (Fas/Bcl-2) T_Cell->B_Cell Altered T-B Interaction Thyroid_Cell->B_Cell Reduced Antigenic Stimulation Apoptosis Increased Apoptosis B_Cell->Apoptosis Activation Down-regulated Activation B_Cell->Activation Ig_Production Decreased Ig Production B_Cell->Ig_Production

Fig. 2: Proposed signaling pathways of this compound's effect on B cells.

The immunosuppressive activity of this compound on B lymphocytes appears to be primarily indirect. By modulating T cell subsets, particularly regulatory T cells, and by reducing the production of thyroid hormones and potentially thyroid autoantigens, this compound creates an environment less conducive to B cell activation and proliferation[10][11][17]. There is also evidence to suggest that this compound may have direct effects on lymphocytes, possibly by influencing apoptosis-related pathways involving Fas and Bcl-2.

References

Methimazole and Mitochondrial Function: A Comparative Guide to In Vitro and In Vivo Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Methimazole, a widely prescribed antithyroid agent, has demonstrated a paradoxical effect on mitochondrial function, exhibiting protective properties in isolated mitochondrial preparations (in vitro) while inducing mitochondrial dysfunction and cellular damage in whole-organism studies (in vivo). This guide provides a comprehensive comparison of these contrasting effects, supported by experimental data and detailed methodologies, to elucidate the complex interplay between this compound and mitochondria.

Contrasting Effects on Mitochondrial Parameters: In Vitro vs. In Vivo

The influence of this compound on key indicators of mitochondrial health diverges significantly between in vitro and in vivo models. While direct application to isolated mitochondria suggests a beneficial or benign impact, systemic administration reveals a detrimental effect, likely due to the metabolic activation of the drug into toxic intermediates.

Summary of Quantitative Data
Mitochondrial ParameterIn Vitro Effects (Isolated Liver Mitochondria)In Vivo Effects (Liver Mitochondria from this compound-Treated Mice)
ATP Levels No significant injury; protective effects observed[1][2]Decreased[1][2]
Glutathione (GSH) Levels No significant injury; protective effects observed[1][2]Decreased[1][2]
Mitochondrial Swelling No significant injury; protective effects observed[1][2]Increased[1][2]
Lipid Peroxidation No significant injury; protective effects observed[1][2]Increased[1][2]
Reactive Oxygen Species (ROS) No significant injury; protective effects observed[1][2]Increased[1][2]
Mitochondrial Membrane Potential No significant injury; protective effects observed[1][2]Collapsed[1][2]

Experimental Protocols

The following methodologies are representative of the key experiments cited in the literature that underpin the observed effects of this compound on mitochondrial function.

In Vitro Studies with Isolated Mitochondria
  • Isolation of Liver Mitochondria:

    • Mice are euthanized, and the liver is immediately excised and placed in a chilled isolation buffer.

    • The liver is minced and homogenized using a Teflon pestle in a glass homogenizer.

    • The homogenate undergoes differential centrifugation to separate the mitochondrial fraction from other cellular components. The final mitochondrial pellet is resuspended in an appropriate buffer.

  • Incubation with this compound:

    • Intact isolated liver mitochondria are incubated with increasing concentrations of this compound (e.g., 10 µM–100 mM) for a specified duration.[2]

  • Assessment of Mitochondrial Function:

    • Mitochondrial Membrane Potential (MMP): The fluorescent dye rhodamine 123 is used. A decrease in fluorescence, measured with a fluorometer, indicates mitochondrial depolarization.

    • Reactive Oxygen Species (ROS) Production: Dichlorofluorescein diacetate (DCF-DA) is employed as a fluorescent probe. An increase in fluorescence intensity corresponds to higher ROS levels.

    • Mitochondrial Swelling: The absorbance of the mitochondrial suspension is monitored at 540 nm. A decrease in absorbance signifies an increase in mitochondrial volume (swelling).

    • ATP and Glutathione (GSH) Levels: These are typically measured using commercially available assay kits.

In Vivo Studies with Animal Models
  • Animal Treatment:

    • Mice are administered this compound intraperitoneally at various doses (e.g., 100, 200, and 400 mg/kg).[2]

    • A control group receives a vehicle solution.

  • Isolation of Mitochondria and Assessment of Liver Injury:

    • After a specified treatment period, the animals are euthanized, and blood samples are collected to measure serum biomarkers of liver injury, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).

    • The liver is then processed to isolate mitochondria as described in the in vitro protocol.

  • Analysis of Mitochondrial Function:

    • The same panel of assays used in the in vitro studies (MMP, ROS, swelling, ATP, and GSH) is performed on the mitochondria isolated from the treated and control animals to determine the in vivo effects of this compound.

Visualizing the Mechanisms of Action

The divergent outcomes of in vitro and in vivo studies can be attributed to the metabolic processing of this compound in a whole organism. The following diagrams illustrate the proposed pathways and experimental workflows.

cluster_in_vitro In Vitro Pathway cluster_in_vivo In Vivo Pathway Methimazole_vitro This compound Mitochondria_vitro Isolated Mitochondria Methimazole_vitro->Mitochondria_vitro Direct Interaction Improved_Function Improved Mitochondrial Function (No Injury) Mitochondria_vitro->Improved_Function Methimazole_vivo This compound Liver_Metabolism Hepatic Bioactivation (e.g., CYP450, FMO) Methimazole_vivo->Liver_Metabolism Reactive_Metabolites Reactive Metabolites (e.g., N-methylthiourea, Glyoxal) Liver_Metabolism->Reactive_Metabolites Mitochondria_vivo Hepatocyte Mitochondria Reactive_Metabolites->Mitochondria_vivo Targeting Mitochondrial_Dysfunction Mitochondrial Dysfunction (ROS, ↓ATP, ↓GSH, Swelling, ↓MMP) Mitochondria_vivo->Mitochondrial_Dysfunction Liver_Injury Liver Injury Mitochondrial_Dysfunction->Liver_Injury

Caption: Proposed metabolic pathways of this compound.

cluster_workflow Experimental Workflow Comparison cluster_in_vitro_workflow In Vitro cluster_in_vivo_workflow In Vivo Mito_Isolation Isolate Mitochondria from Healthy Liver MMI_Incubation Incubate with this compound Mito_Isolation->MMI_Incubation Mito_Analysis_vitro Analyze Mitochondrial Parameters MMI_Incubation->Mito_Analysis_vitro Animal_Treatment Administer this compound to Animal Model Mito_Isolation_vivo Isolate Mitochondria from Treated Animal Liver Animal_Treatment->Mito_Isolation_vivo Mito_Analysis_vivo Analyze Mitochondrial Parameters Mito_Isolation_vivo->Mito_Analysis_vivo

Caption: Comparative experimental workflows.

Conclusion

The contrasting effects of this compound on mitochondrial function in vitro and in vivo underscore the critical role of metabolic activation in drug-induced toxicity. While this compound itself does not appear to be directly harmful to isolated mitochondria and may even offer some protection, its metabolites generated within the liver are implicated in causing significant mitochondrial dysfunction, leading to cellular damage.[1][2] These findings highlight the importance of considering metabolic pathways in drug development and toxicity screening. For researchers and drug development professionals, these insights are crucial for designing more predictive preclinical models and for the development of safer therapeutic agents. The hepatotoxicity of this compound appears to be mediated, at least in part, by its reactive metabolites, such as N-methylthiourea and glyoxal, which induce oxidative stress and mitochondrial injury.[3][4][5][6]

References

A Comparative Meta-Analysis of Methimazole-Induced Developmental Effects in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of published literature on the developmental effects of methimazole (MMI) in various animal models. The data presented herein is intended to offer an objective comparison of findings, supported by detailed experimental protocols and visualized pathways, to aid in research and drug development.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the developmental toxicity of this compound in different animal models.

Table 1: Effects of this compound on Gross Morphology and Fetal Viability in Rodents

SpeciesDosageGestational Day (GD) of TreatmentObserved EndpointsResultsReference
Mouse (C57Bl/6)2 mg/kg6-16Gross malformations, Fetal weight, Placental weight, Litter size, Resorption ratesNo significant external gross malformations or histopathological abnormalities. No adverse effects on fetal weight, placental weight, litter size, or resorption rates.[1][2]
Mouse (C57Bl/6)20 mg/kg6-16Gross malformations, Fetal weight, Placental weight, Litter size, Resorption ratesNo significant external gross malformations or histopathological abnormalities. No adverse effects on fetal weight, placental weight, litter size, or resorption rates.[1][2]
Rat (Sprague-Dawley)10 mg/kg6-19Gross malformations, Crown-rump length, Litter size, Placental weightsNo external gross malformations or histopathological abnormalities. Decrease in crown-rump length. No adverse effects on litter size or placental weights.[1][2]
Rat (Sprague-Dawley)20 mg/kg6-19Gross malformations, Crown-rump length, Litter size, Placental weightsNo external gross malformations or histopathological abnormalities. No adverse effects on crown-rump length, litter size, or placental weights.[1][2]

Table 2: Neurological and Other Developmental Effects of this compound in Various Animal Models

SpeciesDosageTreatment PeriodObserved EndpointsResultsReference
RatNot specified (in drinking water)Gestational day 17 to postnatal day 10Dendritic branching in caudate neuronsDecreased by 30-40% between 1 and 28 days of age.[3]
Rat8 and 16 mg/kg/dayGestational day 7 to postnatal day 22Motor activity, Gene expression in brainHyperactivity and decreased habituation in preweaning pups. Decreased thyroid hormone-mediated gene expression in the offspring's brains.[4]
Mouse (Swiss Webster)0.1 mg/ml (in drinking water)Day 16 of pregnancy through Day 10 postpartumDevelopmental milestones, Body weight, Behavioral testsDevelopmental delays in preweaning behavioral tests. Consistently reduced body weights with significant differences on some days.[5]
ZebrafishVarious concentrationsPost-fertilizationMorphologyLoss of pigmentation, hypoplastic hindbrain, swelling of the notochord, curly trunk, narrowing of the pharynx and esophagus, severe disruption of the retina.[6]
ChickenInjections at E14Embryonic day 14Lung maturationHampered lung maturation, impacting both pneumocyte and vascular differentiation.[7]
Three-spot gourami (Trichogaster trichopterus)0.025, 0.05, and 0.1 mg/kgEvery other day for 20 daysGonadosomatic index (GSI), Sex steroid hormones, Liver enzymesDose-dependent decrease in GSI and sex steroid hormones (17β-estradiol, 17-hydroxyprogesterone, testosterone). Dose-dependent increase in liver enzymes (GOT and GPT).[8]

Experimental Protocols

Detailed methodologies from key studies are provided below to allow for critical evaluation and replication of the findings.

Rodent Developmental Toxicity Study (Mallela et al., 2014)[1][2]
  • Animals: Pregnant C57Bl/6 mice and Sprague-Dawley rats.

  • Treatment: this compound (dissolved in water) was administered by oral gavage.

    • Mice: 2 or 20 mg/kg/day from gestational day (GD) 6 to 16.

    • Rats: 10 or 20 mg/kg/day from GD 6 to 19.

  • Control Group: Received vehicle (water) by oral gavage.

  • Endpoint Evaluation:

    • Mice: Fetuses were collected on GD 18.

    • Rats: Fetuses were collected on GD 20.

    • Assessments:

      • Maternal body weight.

      • Litter size and resorption rates.

      • Placental and fetal weights.

      • Crown-rump length.

      • Gross external malformations.

      • Histopathological analysis of fetal tissues.

Zebrafish Embryo Exposure Study (Komoike et al., 2013)[6]
  • Animals: Fertilized zebrafish eggs.

  • Treatment: Eggs were grown in culture water containing various concentrations of this compound immediately after spawning.

  • Endpoint Evaluation:

    • External Observation: Embryos were observed for morphological changes, including pigmentation, brain development, notochord structure, and trunk shape.

    • Histological Analysis: Serial cross-sections of MMI-exposed embryos were prepared to observe the development of the brain, spinal cord, pharynx, esophagus, and retina.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key mechanisms and experimental designs described in the literature.

Methimazole_Mechanism_of_Action cluster_TPO MMI This compound (MMI) TPO Thyroid Peroxidase (TPO) MMI->TPO Inhibits Iodide Iodide Oxidation Thyr Thyroglobulin Iodination T3_T4_Syn T3/T4 Synthesis Iodide->T3_T4_Syn Required for Thyr->T3_T4_Syn Required for Hypo Hypothyroidism T3_T4_Syn->Hypo Reduced HPT Hypothalamic-Pituitary-Thyroid (HPT) Axis Hypo->HPT Disrupts Dev_Effects Developmental Effects (e.g., Neurological, Skeletal) Hypo->Dev_Effects Leads to

Mechanism of this compound-Induced Developmental Effects.

Experimental_Workflow Start Pregnant Animal Models (e.g., Rats, Mice) Treatment Daily Oral Gavage during Organogenesis (e.g., GD 6-19) Start->Treatment MMI_Group This compound Group (Varying Doses) Treatment->MMI_Group Control_Group Vehicle Control Group Treatment->Control_Group Collection Fetal Collection (Late Gestation) MMI_Group->Collection Control_Group->Collection Analysis Analysis of Developmental Endpoints Collection->Analysis Endpoints Gross Morphology Fetal/Placental Weight Crown-Rump Length Histopathology Analysis->Endpoints

Typical Experimental Workflow for Rodent Studies.

References

A Head-to-Head Comparison of Methimazole and Propylthiouracil Binding Affinity to Thyroid Peroxidase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Inhibitory Potency of Two Key Antithyroid Drugs

Methimazole (MMI) and propylthiouracil (PTU) are cornerstone therapies for hyperthyroidism, both functioning through the inhibition of thyroid peroxidase (TPO), a critical enzyme in the synthesis of thyroid hormones.[1][2] While their clinical efficacy is well-established, a deeper understanding of their direct interaction with TPO at a molecular level is crucial for further drug development and optimization. This guide provides a comparative analysis of the binding affinities of MMI and PTU to TPO, supported by experimental data, detailed methodologies, and visual representations of the underlying mechanisms.

Quantitative Comparison of Binding Affinities

The binding affinity of an inhibitor to its target enzyme is a key determinant of its potency. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates a higher binding affinity and greater potency.

Experimental data from in vitro assays consistently demonstrates that this compound has a significantly higher binding affinity for thyroid peroxidase compared to propylthiouracil.

DrugIC50 (µM)Experimental Method
This compound (MMI) 0.11Amplex UltraRed (AUR) TPO Inhibition Assay
Propylthiouracil (PTU) 1.2Amplex UltraRed (AUR) TPO Inhibition Assay

Data sourced from an in vitro study using rat thyroid microsomes as the source of TPO.[3]

In addition to direct experimental comparisons, computational studies employing molecular dynamics simulations have calculated the binding free energies of these drugs to a modeled human TPO fragment. These in-silico models support the experimental findings, indicating that while both drugs bind strongly to TPO, there are differences in their binding energies. One study reported the following binding free energies:

DrugBinding Free Energy (PBTOT, kcal/mol)Binding Free Energy (GBTOT, kcal/mol)Computational Method
This compound (MMZ) -11.05-9.43Molecular Mechanics Poisson-Boltzmann and Generalized Born Surface Area (MM/PBSA and MM/GBSA)
Propylthiouracil (PTU) -14.02-15.47Molecular Mechanics Poisson-Boltzmann and Generalized Born Surface Area (MM/PBSA and MM/GBSA)

PBTOT and GBTOT are different methods for calculating the total binding free energy. A more negative value indicates a stronger binding affinity.[4] It is important to note that while the GBTOT calculation suggested a higher binding efficiency for PTU, the experimental data from in-vitro assays indicates MMI is the more potent inhibitor.[3][4]

Mechanism of Action: Inhibition of Thyroid Hormone Synthesis

Both this compound and propylthiouracil are thionamide drugs that share a core mechanism of action: the inhibition of thyroid peroxidase.[1][2] TPO is a heme-containing enzyme located in the apical membrane of thyroid follicular cells. It catalyzes two crucial steps in the synthesis of thyroid hormones: the oxidation of iodide (I⁻) to iodine (I₂), and the subsequent incorporation of iodine onto tyrosine residues of the thyroglobulin protein (organification).[5] By inhibiting TPO, MMI and PTU effectively block the production of new thyroid hormones.[1][2]

Propylthiouracil has an additional mechanism of action that distinguishes it from this compound. PTU also inhibits the peripheral conversion of thyroxine (T4) to the more biologically active triiodothyronine (T3) by inhibiting the 5'-deiodinase enzyme.[6]

G Thyroid Hormone Synthesis and Inhibition by Thionamides cluster_blood Bloodstream cluster_follicular_cell Thyroid Follicular Cell cluster_inhibition Inhibition by Thionamides Iodide (I-) Iodide (I-) NIS Na+/I- Symporter (NIS) Iodide (I-)->NIS Uptake Iodide (I-)->NIS Iodide (I-)_cell Iodide (I-) NIS->Iodide (I-)_cell Transport TPO Thyroid Peroxidase (TPO) Iodinated Tg Iodinated Thyroglobulin TPO->Iodinated Tg Coupling Iodine (I2) Iodine (I2) TPO->Iodine (I2) Oxidation Thyroglobulin Thyroglobulin (Tg) Thyroglobulin->TPO Substrate T3/T4 T3/T4 Iodinated Tg->T3/T4 Proteolysis T3/T4_blood T3/T4 in Blood T3/T4->T3/T4_blood Secretion H2O2 H2O2 H2O2->TPO Co-substrate Iodide (I-)_cell->TPO Substrate Iodine (I2)->Iodinated Tg Organification Peripheral Tissues Peripheral Tissues T3/T4_blood->Peripheral Tissues MMI This compound (MMI) MMI->TPO PTU Propylthiouracil (PTU) PTU->TPO PTU->Peripheral Tissues Inhibits conversion T3 T3 Peripheral Tissues->T3 5'-deiodinase

Figure 1. Signaling pathway of thyroid hormone synthesis and points of inhibition by this compound and propylthiouracil.

Experimental Protocols

The determination of the inhibitory potential of this compound and propylthiouracil on thyroid peroxidase is typically performed using in vitro enzyme inhibition assays. Two common methods are the Amplex UltraRed (AUR) assay and the luminol-based chemiluminescence assay.

Amplex UltraRed (AUR) Thyroid Peroxidase Inhibition Assay

This assay measures the fluorescence generated by the oxidation of the Amplex UltraRed reagent, which is catalyzed by TPO in the presence of hydrogen peroxide (H₂O₂).[7][8] The inhibition of TPO activity by a test compound results in a decrease in the fluorescence signal.

Methodology:

  • Preparation of Reagents:

    • Thyroid microsomes (source of TPO) are prepared from rat or human thyroid tissue or from cell lines engineered to express recombinant TPO.[7][9]

    • A stock solution of Amplex UltraRed reagent is prepared in DMSO.

    • A stock solution of hydrogen peroxide (H₂O₂) is prepared in a suitable buffer (e.g., phosphate buffer).

    • Serial dilutions of this compound and propylthiouracil are prepared.

  • Assay Procedure:

    • The assay is performed in a 96-well microplate format.[7]

    • To each well, the following are added in order: AUR reagent, thyroid microsomal protein, the test compound (MMI or PTU) at various concentrations, and a buffer solution.[7]

    • The reaction is initiated by the addition of H₂O₂.[7]

    • The plate is incubated at 37°C for a defined period (e.g., 30 minutes).[7]

  • Data Acquisition and Analysis:

    • The fluorescence is measured using a microplate reader with appropriate excitation and emission wavelengths (e.g., 544 nm excitation / 590 nm emission).[7]

    • The percentage of TPO inhibition is calculated for each concentration of the test compound relative to a control with no inhibitor.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Thyroid Microsomes (TPO) - Amplex UltraRed - H2O2 - MMI/PTU dilutions Plate Add to 96-well plate: 1. AUR Reagent 2. TPO 3. MMI/PTU 4. Buffer Reagents->Plate Incubate Initiate reaction with H2O2 Incubate at 37°C Plate->Incubate Measure Measure Fluorescence (Ex: 544nm, Em: 590nm) Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Figure 2. Experimental workflow for the Amplex UltraRed (AUR) TPO inhibition assay.

Luminol-Based Chemiluminescence Thyroid Peroxidase Inhibition Assay

This method relies on the TPO-catalyzed oxidation of luminol in the presence of H₂O₂, which produces a chemiluminescent signal.[9][10] The presence of an inhibitor reduces the light emission.

Methodology:

  • Preparation of Reagents:

    • TPO is sourced from cell lysates (e.g., from the human thyroid follicular cell line Nthy-ori 3-1) or purified from animal thyroid glands.[9][10]

    • A luminol stock solution is prepared.

    • A hydrogen peroxide (H₂O₂) stock solution is prepared.

    • Serial dilutions of this compound and propylthiouracil are prepared.

  • Assay Procedure:

    • The assay is conducted in a white 96-well plate suitable for luminescence measurements.[9]

    • The reaction mixture in each well contains the TPO source, a buffer solution (e.g., glycine-NaOH), and the test compound (MMI or PTU).[9]

    • The plate is incubated at 37°C with gentle shaking.[9]

    • The reaction is initiated by the addition of luminol and H₂O₂.[9]

  • Data Acquisition and Analysis:

    • The chemiluminescence is immediately measured using a luminometer.[10]

    • The percentage of TPO inhibition is calculated for each inhibitor concentration compared to a control.

    • The IC50 value is determined from the dose-response curve.

Conclusion

The available experimental data clearly indicates that this compound possesses a higher binding affinity for thyroid peroxidase than propylthiouracil, as evidenced by its lower IC50 value in in vitro inhibition assays. This suggests that at a molecular level, this compound is a more potent inhibitor of TPO. While both drugs are effective in the treatment of hyperthyroidism, this difference in binding affinity may contribute to variations in their clinical profiles and dosing regimens. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the nuances of these and other potential TPO inhibitors.

References

Safety Operating Guide

Proper Disposal of Methimazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of methimazole is a critical component of laboratory safety and environmental responsibility. This compound, an antithyroid agent, is considered a hazardous substance and requires careful handling and disposal to prevent occupational exposure and environmental contamination.[1] This guide provides essential information and step-by-step procedures for the safe disposal of this compound in a laboratory setting.

Hazard Classification and Regulatory Overview

This compound is recognized as a hazardous substance under the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard (29 CFR 1910.1200).[1][2] It is also listed under California Proposition 65 as a chemical known to cause developmental toxicity.[2][3] While it is classified as a hazardous substance, it is important to note that this compound is not typically listed as a P- or U-listed hazardous waste under the Resource Conservation and Recovery Act (RCRA).[4][5][6] However, disposal regulations can vary by state and local jurisdiction, and it is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Adverse effects associated with therapeutic use include the potential to cross the placenta in pregnant women and induce goiter and cretinism in a developing fetus.[7] It may also cause skin irritation, allergic reactions, and damage to fertility or an unborn child.[8]

Summary of Disposal Options for this compound

The appropriate disposal method for this compound depends on the quantity and form of the waste. The following table summarizes the recommended disposal routes for various types of this compound waste generated in a laboratory.

Waste StreamRecommended Disposal MethodKey Considerations
Unused or Expired Pure this compound (Solid) Dispose of as hazardous chemical waste through a licensed contractor.Do not mix with other waste streams. Package in a sealed, properly labeled container.
Contaminated Labware (e.g., glassware, plasticware) Decontaminate if possible, or dispose of as hazardous chemical waste.For glassware, triple rinse with a suitable solvent; collect the rinsate as hazardous waste. Dispose of rinsed glassware in a designated glass disposal container.[9][10] Heavily contaminated items should be disposed of as solid hazardous waste.
Contaminated Personal Protective Equipment (PPE) Dispose of as solid hazardous chemical waste.Place gloves, lab coats, and other contaminated PPE in a designated hazardous waste container.
Aqueous Solutions Containing this compound Collect and dispose of as aqueous hazardous chemical waste.Do not discharge into the sewer system.[1] Label the container with the contents and approximate concentration.
Spill Cleanup Materials Collect all materials used for cleanup and dispose of as solid hazardous chemical waste.Place absorbent pads, contaminated soil, etc., in a sealed container labeled as hazardous waste.[1]

Step-by-Step Disposal Protocol for this compound Waste

The following protocol outlines the general steps for the safe handling and disposal of this compound waste in a laboratory.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE when handling this compound, including a lab coat, safety goggles, and chemical-resistant gloves.[1]

2. Waste Segregation and Collection:

  • Collect all this compound waste in designated, properly labeled, and sealed containers.

  • Do not mix this compound waste with non-hazardous trash or other chemical waste unless instructed to do so by your EHS department.

  • For liquid waste, use a compatible, leak-proof container. For solid waste, use a sturdy, sealed container.

3. Labeling:

  • Clearly label all waste containers with "Hazardous Waste" and the full chemical name, "this compound."[9]

  • Include the date of accumulation and any other information required by your institution.

4. Storage:

  • Store waste containers in a designated, secure area away from incompatible materials.[8]

  • Keep containers tightly closed except when adding waste.[2]

5. Disposal Request:

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

  • Follow all institutional procedures for waste pickup requests.

6. Spill Management:

  • In the event of a spill, immediately alert personnel in the area.[1]

  • For minor spills of solid this compound, carefully sweep or vacuum the material, avoiding dust generation.[1] A HEPA-filtered vacuum is recommended.[1]

  • Place all cleanup materials in a sealed container and label it as hazardous waste.[1]

  • For larger spills, evacuate the area and contact your EHS department immediately.

This compound Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a research setting.

MethimazoleDisposal start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid Pure Solid or Contaminated Debris waste_type->solid Solid liquid Aqueous Solution waste_type->liquid Liquid labware Contaminated Labware waste_type->labware Labware package_solid Package in sealed, labeled container for solid hazardous waste solid->package_solid package_liquid Collect in sealed, labeled container for aqueous hazardous waste liquid->package_liquid decon Decontaminate Labware? labware->decon ehs_pickup Arrange for EHS pickup package_solid->ehs_pickup package_liquid->ehs_pickup triple_rinse Triple rinse with appropriate solvent. Collect rinsate as hazardous waste. decon->triple_rinse Yes dispose_contaminated_labware Dispose of as solid hazardous waste decon->dispose_contaminated_labware No dispose_rinsed Dispose of rinsed labware in appropriate container (e.g., broken glass box) triple_rinse->dispose_rinsed dispose_contaminated_labware->ehs_pickup

Caption: Decision workflow for the proper disposal of this compound waste in a laboratory setting.

By adhering to these procedures and consulting with institutional EHS professionals, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methimazole
Reactant of Route 2
Reactant of Route 2
Methimazole

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。